molecular formula C9H8N2O2 B11911772 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Cat. No.: B11911772
M. Wt: 176.17 g/mol
InChI Key: MNDNOLMFGILJIO-UHFFFAOYSA-N
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Description

1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione is a chemical scaffold of significant interest in pharmaceutical and organic synthesis research. This compound belongs to the 1,6-naphthyridine family, a class of privileged heterocyclic structures recognized for their versatility in drug discovery . The 1,6-naphthyridine core is a diazanaphthalene system, presenting researchers with a multifaceted platform for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . The specific substitution pattern of this compound, featuring the 1-methyl group and the 2,5-dione functionality, makes it a valuable intermediate for further chemical exploration, including nucleophilic substitution, metal-catalyzed cross-coupling, and other derivatization reactions to generate diverse compound libraries. Researchers utilize 1,6-naphthyridine derivatives to target a range of biological pathways. These scaffolds have been investigated as potential inhibitors for various kinases, including breakpoint-cluster-region protein (BCR) kinase and discoidin domain-containing receptor 2 (DDR2) . Furthermore, structurally related dibenzo[c,h][1,6]naphthyridines have been developed as topoisomerase I (Top1) inhibitors, demonstrating potent antitumor activities and unique DNA cleavage site selectivities, highlighting the therapeutic potential of this chemical class in oncology research . The intrinsic properties of the 1,6-naphthyridine ring system also make it a candidate for use in material science applications, such as in the development of ligands for metal complexes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Disclaimer: The information provided is based on the general context of 1,6-naphthyridine chemistry. Specific data on 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione was not available in the public search and must be confirmed through internal laboratory characterization.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methyl-6H-1,6-naphthyridine-2,5-dione

InChI

InChI=1S/C9H8N2O2/c1-11-7-4-5-10-9(13)6(7)2-3-8(11)12/h2-5H,1H3,(H,10,13)

InChI Key

MNDNOLMFGILJIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C(=O)NC=C2

Origin of Product

United States

Foundational & Exploratory

The Ascendancy of the 1-Methylated 1,6-Naphthyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

The 1,6-naphthyridine core, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] This technical guide delves into a specific, yet increasingly crucial, modification of this scaffold: methylation at the 1-position. Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the synthesis, chemical properties, and biological significance of 1-methylated 1,6-naphthyridine derivatives, particularly focusing on the 1,6-naphthyridin-2(1H)-one core.

The 1,6-Naphthyridine Core: A Foundation of Versatility

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3][4] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape, leading to a wide spectrum of biological activities.[5] The 1,6-naphthyridine isomer has been successfully incorporated into a variety of biologically active molecules, demonstrating anticancer, anti-HIV, and antimicrobial properties.[2]

The introduction of a methyl group at the N1-position of the 1,6-naphthyridine ring system, particularly in the context of a 2-oxo functionality (1,6-naphthyridin-2(1H)-one), has emerged as a key strategy in the development of potent and selective therapeutic agents. This substitution can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity by affecting its binding to target proteins. A review of substitution patterns on the 1,6-naphthyridin-2(1H)-one scaffold reveals that while unsubstituted N1 positions are common, methyl and phenyl groups are the most frequently employed substituents at this position, hinting at their strategic importance in modulating biological outcomes.[4]

Synthesis of 1-Methylated 1,6-Naphthyridine Scaffolds

The synthesis of 1-methylated 1,6-naphthyridine derivatives typically involves the initial construction of the core naphthyridine or naphthyridinone ring system, followed by N-alkylation.

Construction of the 1,6-Naphthyridin-2(1H)-one Core

Several synthetic strategies have been developed for the construction of the 1,6-naphthyridin-2(1H)-one scaffold.[6] A common approach involves the condensation of a substituted 4-aminopyridine derivative with a suitable three-carbon synthon. For instance, the reaction of a 4-aminonicotinaldehyde with a malonate derivative can lead to the formation of the 1,6-naphthyridin-2(1H)-one ring system.[4]

Another versatile method starts from a preformed pyridone ring. For example, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal and subsequently cyclized with ammonium acetate to yield a 1,6-naphthyridine-3-carbonitrile derivative.[6]

G cluster_0 Synthesis of 1,6-Naphthyridin-2(1H)-one Core 4-Aminopyridine 4-Aminopyridine Condensation Condensation 4-Aminopyridine->Condensation Malonate Derivative Malonate Derivative Malonate Derivative->Condensation 1,6-Naphthyridin-2(1H)-one 1,6-Naphthyridin-2(1H)-one Condensation->1,6-Naphthyridin-2(1H)-one G cluster_0 Biological Evaluation Workflow Synthesis of 1-Me-1,6-Naphthyridine Synthesis of 1-Me-1,6-Naphthyridine Kinase Inhibition Assay Kinase Inhibition Assay Synthesis of 1-Me-1,6-Naphthyridine->Kinase Inhibition Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Kinase Inhibition Assay->Cell-Based Proliferation Assay In Vivo Xenograft Model In Vivo Xenograft Model Cell-Based Proliferation Assay->In Vivo Xenograft Model Lead Optimization Lead Optimization In Vivo Xenograft Model->Lead Optimization

Sources

Solubility profile of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione in organic solvents

[1]

Physicochemical Landscape & Theoretical Prediction

Before initiating wet-lab experiments, we must understand the molecular architecture driving the solubility behavior.[1] 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione is a rigid, bicyclic heteroaromatic scaffold.[1] Its solubility is governed by the competition between its high crystal lattice energy (due to


1
Structural Determinants[1][2]
  • Core Scaffold: The 1,6-naphthyridine system is planar, facilitating strong intermolecular stacking interactions that typically reduce solubility in non-polar solvents.[1]

  • Dione Functionality (C2=O, C5=O): The presence of two carbonyl groups significantly increases the dipole moment and Topological Polar Surface Area (TPSA), making the molecule a strong Hydrogen Bond Acceptor (HBA).[1]

  • N-Methylation (N1-CH3):

    • Effect: Removes a Hydrogen Bond Donor (HBD) site compared to the N-H analog.[1]

    • Consequence: This typically increases solubility in aprotic polar solvents (DCM, DMSO) by disrupting the intercellular H-bond network that stabilizes the solid state of the unmethylated parent.[1]

Predicted Solubility Profile (Hansen Space)

Based on Group Contribution Methods and structural analogs (e.g., N-methyl-pyridones), the predicted solubility classification is:

Solvent ClassRepresentative SolventsPredicted InteractionSolubility Rating
Polar Aprotic DMSO, DMF, DMAc, NMPDipole-dipole interactions; disruption of

-stacking.[1]
High (>50 mg/mL)
Chlorinated Dichloromethane (DCM), ChloroformWeak H-bonding (solvent donor to carbonyl acceptor).[1]Moderate-High
Polar Protic Methanol, Ethanol, TFESolvation via H-bonding to carbonyls, but penalized by hydrophobic effect of the aromatic ring.[1]Moderate
Ethers/Esters THF, Ethyl AcetateModerate dipole interactions; likely insufficient to overcome lattice energy fully.[1]Low-Moderate
Non-Polar Hexane, Heptane, TolueneLack of specific interactions; unable to overcome crystal lattice energy.[1]Insoluble (<0.1 mg/mL)

Experimental Protocol: Thermodynamic Solubility Determination

To validate the theoretical profile, use the following Standard Operating Procedure (SOP) . This protocol minimizes error from supersaturation and polymorph transitions.[1]

Phase 1: Saturation Shake-Flask Method (Equilibrium Solubility)[1]

Objective: Determine thermodynamic solubility (


Materials:

  • Compound: >200 mg (purity >98% by HPLC).[1]

  • Solvents: HPLC grade (MeOH, EtOH, DMSO, DCM, THF, Water, pH 7.4 Buffer).

  • Equipment: Thermomixer or shaking water bath, 0.22

    
    m PTFE syringe filters, HPLC-UV/VIS.[1]
    

Workflow:

  • Preparation: Add excess solid compound (approx. 10-20 mg) to 1.0 mL of solvent in 2 mL HPLC crimp vials.

  • Agitation: Shake at 500-750 rpm at

    
     for 24 hours.
    
    • Critical Step: Visually inspect after 1 hour.[1] If solution is clear, add more solid until a persistent suspension forms.[1]

  • Sedimentation: Stop agitation and allow to stand for 4 hours (or centrifuge at 10,000 rpm for 10 min) to separate the solid phase.

  • Filtration: Filter the supernatant through a pre-saturated 0.22

    
    m PTFE filter.[1]
    
    • Note: Discard the first 200

      
      L of filtrate to prevent errors from drug adsorption onto the filter membrane.[1]
      
  • Quantification: Dilute filtrate (if necessary) and analyze via HPLC-UV.

Phase 2: Dynamic Solubility (Van 't Hoff Analysis)[1]

For process scale-up, temperature-dependent solubility is required.[1] Repeat the Shake-Flask method at

Data Processing: Plot



1
  • Linearity: Indicates no polymorphic change over the temperature range.[1]

  • Non-linearity: Suggests a phase transition or significant change in heat capacity.[1]

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on the experimental results.

SolubilityWorkflowStartSTART: 1-Methyl-1,6-naphthyridine-2,5-dioneSolid SampleScreenPrimary Screen: 4 Solvent Classes(DMSO, MeOH, DCM, Hexane)Start->ScreenCheckVisual Solubility Check(10 mg/mL)Screen->CheckHighSolHigh Solubility(>20 mg/mL)Check->HighSolSoluble in DMSO/DCMLowSolLow Solubility(<1 mg/mL)Check->LowSolInsoluble in MeOH/HexaneProcessDMSOUse for Biological Assays(Stock Solutions)HighSol->ProcessDMSOIf DMSOProcessDCMUse for Extraction/Purification(Liquid-Liquid)HighSol->ProcessDCMIf DCMProcessHeatApply Heat (Reflux)Test Recrystallization PotentialLowSol->ProcessHeatIn MeOH/EtOH

Figure 1: Decision logic for classifying solvents based on initial visual solubility screening.

Analytical Method Parameters (HPLC)

To ensure trustworthiness of the data, the analytical method must be validated. The naphthyridine chromophore allows for sensitive UV detection.[1]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Standard stationary phase for moderately polar heterocycles.[1]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcidification suppresses ionization of basic nitrogens, sharpening peaks.[1]
Gradient 5% B to 95% B over 10 minEnsures elution of the dione and separation from potential synthetic impurities.[1]
Wavelength 254 nm and 310 nm310 nm is specific to the conjugated naphthyridine system, reducing background noise.[1]
Injection Vol 5 - 10

L
Prevent column overload.

Critical Applications in Drug Development[2][3]

Understanding the solubility of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione impacts three key areas:

  • Purification (Recrystallization):

    • Strategy: Exploiting the temperature dependence in alcohols.[1] The compound is likely sparingly soluble in cold Ethanol but soluble in hot Ethanol.[1]

    • Anti-Solvent Method: Dissolve in minimal DCM (high solubility), then slowly add Hexane (anti-solvent) to induce controlled precipitation.[1]

  • Biological Assays:

    • Due to the rigid planar structure, this compound may aggregate in aqueous buffers.

    • Recommendation: Prepare 10 mM stock solutions in DMSO . Ensure final assay concentration keeps DMSO < 1% to prevent cytotoxicity, while checking for precipitation upon dilution into aqueous media (kinetic solubility).

  • Formulation:

    • If the compound is an Active Pharmaceutical Ingredient (API), its likely low aqueous solubility (Class II or IV in BCS) will require formulation strategies like micronization or amorphous solid dispersions (ASD) using polymers like PVP-VA.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved from [Link][1]

  • Machek, G. et al. (1968). Syntheses of 1,6-naphthyridines.[1]Monatshefte für Chemie, 99, 1789–1798. (Foundational synthesis of dione derivatives).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1]Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Pharmacophore Analysis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacophore analysis of the 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione scaffold. This heterocyclic core has emerged as a critical "scaffold hopping" template in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., MEK1/2) and DNA-targeting agents (Topoisomerase inhibitors).

Executive Summary

The 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione (hereafter referred to as MND-Core ) represents a privileged bicyclic scaffold. Structurally, it is a fused diazanaphthalene system characterized by two carbonyl acceptors, a fixed hydrophobic methyl group at N1, and a secondary amine donor at N6 (in its unsubstituted form).

Its primary utility lies in its ability to mimic the electronic and steric profiles of established drug classes—specifically pyridone-based MEK inhibitors and anthraquinone-based intercalators —while offering distinct solubility and metabolic stability profiles. This guide dissects the MND-Core's pharmacophoric signature, providing a roadmap for its utilization in Structure-Activity Relationship (SAR) campaigns.

Structural & Electronic Characterization

Chemical Architecture

The MND-Core is an isomeric naphthyridine derivative. Unlike the fully aromatic 1,6-naphthyridine, the 2,5-dione system is partially saturated (1H, 6H), resulting in a planar, conjugated system with distinct "push-pull" electronic features.

FeaturePositionPropertyPharmacophoric Role
Carbonyl O C2H-Bond Acceptor (A1)Interacts with backbone NH (e.g., hinge region or allosteric pocket).[1]
Carbonyl O C5H-Bond Acceptor (A2)Secondary acceptor; creates a dipole moment across the ring.
Methyl Group N1Hydrophobic (H1)Steric Anchor: Enforces specific binding orientation; blocks H-bond donation at N1.
Amine NH N6H-Bond Donor (D1)Vector Point: In the core, it is a donor. In drugs, it is often the attachment point for solubilizing tails.
C3-C4 Bond C3-C4Hydrophobic/VectorSubstitution Zone: The primary site for "warhead" attachment (e.g., fluoro-anilines).
Tautomeric Considerations

The "1H,6H-dione" designation implies a specific tautomer. The N1-methyl locks the "left" ring (pyridin-2-one like) into a fixed amide form. The "right" ring (containing N6) retains tautomeric potential between the lactam (NH-C=O) and lactim (N=C-OH) forms, although the 2,5-dione (diketo) form is energetically dominant in physiological solution. This stability is crucial for predictable ligand-receptor binding.

Pharmacophore Mapping & Mechanism

The MND-Core is rarely the sole active agent; it functions as a scaffold that orientates functional groups. Its most prominent application is in MEK1/2 inhibition , where it serves as a bioisostere for the N-methylpyridone core found in drugs like Trametinib.

The "MEK-Pocket" Pharmacophore

In the context of MEK inhibition (allosteric binding adjacent to the ATP site), the MND-Core maps as follows:

  • The Anchor (N1-Me): Fits into a small hydrophobic pocket (Valine/Leucine rich), orienting the ring.

  • The Electronic Clamp (C2=O / C5=O): These carbonyls create an electrostatic field that complements the electropositive environment of the enzyme pocket.

  • The Specificity Vector (C4): The C4 position is electronically activated for nucleophilic aromatic substitution (

    
    ) during synthesis, allowing the introduction of the "fluoro-iodo-aniline" side chain essential for MEK specificity.
    
Visualization: Pharmacophore Node Map

The following diagram illustrates the logical connectivity and pharmacophoric points of the MND-Core.

PharmacophoreMap N1_Me H1 (N1-Me) Pocket_Hydro Pocket_Hydro N1_Me->Pocket_Hydro Hydrophobic Interaction C2_O A1 (C2=O) Pocket_Backbone Pocket_Backbone C2_O->Pocket_Backbone H-Bond C5_O A2 (C5=O) N6_H D1/V1 (N6-H) Core Planar Scaffold Core->N1_Me Steric Block Core->C2_O Acceptor Core->C5_O Acceptor Core->N6_H Solubility Vector C4_Sub Vector (C4) Core->C4_Sub Specificity (Aniline)

Figure 1: Pharmacophore node map of the MND-Core. H1 (Hydrophobic), A (Acceptor), D (Donor), V (Vector).

Experimental & Computational Workflows

To utilize this scaffold effectively, a rigorous validation workflow is required.

Computational Docking Protocol

Objective: Predict the binding mode of MND-derivatives in the MEK1 allosteric pocket (PDB: 3WGI or similar).

  • Ligand Preparation:

    • Generate 3D conformers of the MND-Core derivative.

    • Critical Step: Fix the amide tautomer for the MND core. Do not allow the software to aromatize the N6 ring into a fully aromatic pyridine-ol system unless pH calculations explicitly suggest it (pK_a > 10).

    • Assign Gasteiger-Marsili charges.

  • Grid Generation:

    • Center grid on the allosteric site (adjacent to ATP).

    • Define H-bond constraints for the conserved Ser212 or Lys97 (depending on the specific kinase isoform).

  • Docking & Scoring:

    • Use a rigid-receptor, flexible-ligand algorithm (e.g., Glide XP or Gold).

    • Filter: Discard poses where the N1-Methyl is exposed to solvent; it must be buried.

Synthetic Validation (The "Vector" Check)

The chemical reactivity of the MND-Core dictates where diversity can be introduced.

  • Step 1: Core Synthesis. React 2-acyl-1-alkylamino-1-ethoxyethylenes with acetyl chloride to form the MND-Core [1].

  • Step 2: C4-Functionalization. The C4 position is susceptible to

    
     or Pd-catalyzed coupling.
    
    • Protocol: Treat the 4-chloro-MND derivative with 2-fluoro-4-iodoaniline in DMF at 100°C.

    • Validation: Monitor by LC-MS for the appearance of the specific mass (e.g., m/z ~500 for the adduct).

  • Step 3: N6-Alkylation. The N6 position is the "solvent handle."

    • Protocol: Alkylation with epichlorohydrin or glycidol to introduce a dihydroxypropyl tail (mimicking the solubility tail of commercial MEK inhibitors).

Case Study: MEK Inhibition

Compound: 6-(2,3-dihydroxypropyl)-4-(4-ethynyl-2-fluoroanilino)-3-fluoro-1-methyl-1,6-naphthyridine-2,5-dione (Analog of CAS 1189047-61-7) [2].[2]

This molecule exemplifies the perfect application of the MND pharmacophore:

  • MND-Core: Provides the rigid shape complementary to the MEK allosteric pocket.

  • C4-Aniline: Forms a pi-stacking interaction with Phe209 .

  • N6-Tail: Extends into the solvent front, improving oral bioavailability and solubility.

  • Mechanism: Non-ATP competitive inhibition. It locks MEK in a catalytically inactive conformation, preventing the phosphorylation of ERK.

Signaling Pathway Impact

The following diagram details the downstream effect of MND-based inhibition.

SignalingPathway RAS RAS-GTP RAF RAF (A/B/C) RAS->RAF Activates MEK MEK1/2 (Target) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Transcription Factors ERK->Nucleus Translocates & Activates MND_Inhibitor MND-Core Inhibitor MND_Inhibitor->MEK Allosteric Blockade

Figure 2: Biological cascade showing the intervention point of MND-Core inhibitors within the MAPK pathway.

References

  • Preparation of 1,6-Naphthyridine-2,5(1H,6H)-diones. Source: ResearchGate. URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI Pharmaceuticals, 2021. URL:[Link]

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Molecular weight and physical characteristics of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

[1][2][3][4]

Executive Summary

1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione (Molecular Formula: C




Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The molecule features a fused bicyclic system where two pyridine-like rings share a carbon-carbon bond.[1] The "2,5-dione" designation indicates carbonyl groups at the C2 and C5 positions, necessitating a break in aromaticity and protonation/alkylation at the nitrogen centers (N1 and N6) to maintain neutral valency.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dioneCore Scaffold
CAS Number Not assigned for unsubstituted coreDerivatives: 1189047-55-9
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol Calculated
Exact Mass 176.0586
Physical State Pale yellow to yellow crystalline powderBased on analogs [1, 2]
Solubility DMSO, DMF (High); Water (Low/Sparingly)Lipophilic lactam character
LogP (Predicted) ~ -0.1 to 0.5Polar surface area from diones
H-Bond Donors 1 (N6-H)Unless N6 is substituted
H-Bond Acceptors 2 (C2=O, C5=O)Carbonyl oxygens
Structural Visualization

The structure consists of a pyridin-2-one ring fused to a pyridin-4-one -like ring. The N-methyl group at position 1 locks the tautomer of the first ring, while the nitrogen at position 6 (N6) typically retains a hydrogen in the dione form, allowing for H-bond donation or further functionalization.

ChemicalStructurecluster_legendLegendN1N1(Me)C2C2(=O)N1->C2amideC3C3C2->C3C4C4C3->C4doubleC4aC4aC4->C4aC5C5(=O)C4a->C5C8aC8aC4a->C8afusionN6N6(H)C5->N6amideC7C7N6->C7C8C8C7->C8doubleC8->C8aC8a->N1key1Nitrogenkey2Carbonyl

Figure 1: Connectivity of the 1-Methyl-1,6-naphthyridine-2,5-dione skeleton.[2][3][4][5][6][7][8][9][10] Note the bicyclic fusion at C4a-C8a.

Synthesis & Production Strategies

The synthesis of the 2,5-dione core typically employs multicomponent cyclization strategies or stepwise annulation of pyridine precursors.

Method A: Modified Skraup/Gould-Jacobs Cyclization

This classical approach builds the second ring onto a pre-existing pyridine.

  • Starting Material: 4-Amino-1-methylpyridin-2(1H)-one.

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) or similar malonate derivatives.

  • Mechanism:

    • Condensation: The exocyclic amine reacts with EMME to form an enamine intermediate.

    • Cyclization: High-temperature thermal cyclization (Dowtherm A, >250°C) closes the ring via electrophilic aromatic substitution onto the pyridine C3 position.

    • Outcome: Yields the 1,6-naphthyridine-2,5-dione core.[2][3][4][5][11][12]

Method B: Multicomponent Reaction (MCR)

Recent green chemistry approaches utilize nanocatalysts (e.g., SiO



  • Reactants: Benzaldehyde derivative + Malononitrile + 4-Aminopyridin-2-one derivative.

  • Conditions: Aqueous ethanol, reflux, magnetic nanocatalyst.

  • Advantage: High atom economy and avoidance of toxic high-boiling solvents.

Table 2: Comparative Synthesis Routes
MethodPrecursorsConditionsYieldSuitability
Thermal Cyclization 4-Aminopyridone + EMME250°C (Dowtherm A)40-60%Industrial Scale-up
MCR (Green) Aldehyde + Malononitrile + Amine80°C (Ethanol/Water)75-90%Library Generation
Dieckmann Diester precursorsNaOEt/EtOH50-70%Specific Isomers

Structural Analysis & Reactivity[13]

Tautomerism

The 1,6-naphthyridine-2,5-dione system exhibits lactam-lactim tautomerism, primarily on the N6 ring (since N1 is methylated).

  • Dominant Form: In solution (DMSO/CHCl

    
    ), the dilactam (dione)  form is energetically favored due to the stability of the amide resonance.
    
  • Reactivity: The C2 and C5 carbonyls make the ring system electron-deficient.

    • Electrophilic Attack: Difficult; requires activation.

    • Nucleophilic Attack: The C4 and C7 positions are susceptible to nucleophilic addition-elimination, particularly if halogenated (e.g., via POCl

      
       chlorination).
      
Chlorination for Functionalization

To generate pharmaceutical intermediates, the dione is often converted to the dichloro- or monochloro-derivative using phosphoryl chloride (POCl



Biological & Pharmaceutical Applications[6][10][13][17][18]

Kinase Inhibition (MEK/ERK Pathway)

The 1-methyl-1,6-naphthyridine-2,5-dione scaffold is a bioisostere of quinolone antibiotics but has found a distinct niche in oncology. Derivatives are potent inhibitors of MEK (Mitogen-activated protein kinase kinase) [5].

  • Mechanism: The dione core occupies the ATP-binding pocket or an adjacent allosteric hydrophobic pocket. The N1-methyl group often projects into a small hydrophobic sub-pocket, improving selectivity.

  • Key Derivative: 6-[(2,3-dihydroxypropyl)]-substituted analogs (e.g., CAS 1189047-55-9) show high efficacy in halting tumor proliferation by blocking the RAS-RAF-MEK-ERK signaling cascade.

Fluorescent Probes

Due to the rigid bicyclic pi-system, 1,6-naphthyridines exhibit fluorescence.

  • Application: Used as "artificial nucleobases" in DNA/RNA labeling. The N1-methyl-2,5-dione motif mimics the hydrogen-bonding face of Thymine or Uracil, allowing specific base-pairing while providing a fluorescent readout [6].

BiologicalPathwayDrug1,6-NaphthyridineDerivativeMEKMEK1/2 KinaseDrug->MEKInhibits(Allosteric)ApoptosisApoptosis(Cell Death)Drug->ApoptosisInducesERKERK PhosphorylationMEK->ERKBlocksProliferationTumor CellProliferationERK->ProliferationPrevents

Figure 2: Mechanism of Action for Naphthyridine-based MEK Inhibitors.

Experimental Protocol: General Synthesis of 1,6-Naphthyridine Diones

Objective: Synthesis of the core 1,6-naphthyridine-2,5-dione scaffold via condensation.

  • Reagents:

    • 4-Amino-1-methylpyridin-2(1H)-one (10 mmol)

    • Diethyl ethoxymethylenemalonate (10 mmol)

    • Diphenyl ether (Dowtherm A) (20 mL)

    • Petroleum ether / Ethanol for washing.

  • Procedure:

    • Step 1 (Condensation): Mix amine and malonate in ethanol (50 mL). Reflux for 3 hours. Monitor TLC for disappearance of amine.

    • Step 2 (Isolation): Cool to room temperature. The intermediate enamine precipitates. Filter and dry.

    • Step 3 (Cyclization): Add the dried intermediate to boiling Dowtherm A (250°C) cautiously. Maintain reflux for 45 minutes.

    • Step 4 (Purification): Cool the mixture to ~50°C and pour into 100 mL of petroleum ether. The product precipitates as a solid.

    • Step 5 (Final Wash): Filter the solid, wash copiously with ethanol to remove high-boiling solvent. Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet at ~3.4 ppm (N-Me) and aromatic protons at C3, C4, C7, C8.

    • MS (ESI): Expect [M+H]+ peak at 177.2.

References

  • Ghodsi Mohammadi Ziarani, et al.[8][10][13] "The synthesis of 1,6-naphthyridine-2,5-dione derivatives." ResearchGate, 2023. Link

  • ChemicalBook. "1,6-naphthyridine-5,7(6H,8H)-dione Properties and Suppliers."[14] ChemicalBook, Accessed 2025. Link

  • Oliveras, J. M., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[1] Pharmaceuticals, 2021.[1] Link

  • Chemical Review and Letters. "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives." ChemRevLett, 2025. Link

  • GuideChem. "6-[(2R)-2,3-dihydroxypropyl]-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-1,6-naphthyridine-2,5-dione Data." GuideChem, Accessed 2025. Link

  • Dichiara, M., et al. "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues." MDPI, 2024. Link

Navigating the Uncharted: A Technical Guide to the Toxicity and Safety Assessment of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course in Unexplored Territory

To the esteemed researchers, scientists, and drug development professionals who constitute our audience, this guide addresses the critical yet currently uncharted territory of the toxicity and safety profile of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione. A thorough review of the public domain, including extensive scientific databases and regulatory repositories, reveals a conspicuous absence of specific toxicological data for this particular molecule.

The parent scaffold, the naphthyridines, represents a fascinating class of heterocyclic compounds with a broad spectrum of documented biological activities, ranging from antimicrobial to anticancer effects.[1][2][3][4] This inherent bioactivity, while promising from a therapeutic standpoint, necessitates a rigorous and systematic evaluation of potential toxicity. The presence of the dione functionality and the methyl substitution further underscores the need for a bespoke safety assessment, as subtle structural modifications can significantly impact a molecule's interaction with biological systems.

This document, therefore, is not a retrospective summary of existing data. Instead, it is a forward-looking, in-depth technical guide designed to provide a comprehensive framework for the de novo toxicological evaluation of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione. As your Senior Application Scientist, I will leverage my field-proven insights to not only present a series of assays but to elucidate the causal logic behind each experimental choice, ensuring a self-validating and scientifically robust pathway to a comprehensive safety profile.

I. The Naphthyridine Context: A Double-Edged Sword of Bioactivity

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds containing two pyridine rings.[1][2] The 1,6-naphthyridine isomer is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biomedical applications.[1][2][5] This broad bioactivity is a compelling reason for the development of novel derivatives like 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione. However, it also serves as a critical warning: any molecule designed to interact with specific biological targets has the potential for off-target effects, which can manifest as toxicity.

II. A Proposed Framework for a Comprehensive Toxicological Evaluation

The following sections outline a tiered, systematic approach to characterizing the toxicity and safety profile of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione. This framework is designed to move from broad, early-stage in vitro assessments to more specific and complex in vivo studies, in line with modern drug development paradigms and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[6]

A. Tier 1: In Silico and In Vitro Screening - The Early Warning System

The initial phase of our investigation will focus on computational and cell-based assays to rapidly identify potential liabilities and guide further studies.

Before embarking on wet-lab experiments, a comprehensive in silico analysis can provide valuable initial insights and de-risk development.[7][8]

Experimental Protocol:

  • Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione.

  • Platform Selection: Utilize a suite of validated predictive toxicology platforms. Examples include ProTox-3.0 and the tools offered by Schrödinger.[7][9][10]

  • Endpoint Analysis: Predict a range of toxicological endpoints, including but not limited to:

    • Acute oral toxicity (LD50)

    • Hepatotoxicity

    • Carcinogenicity

    • Genotoxicity (Ames mutagenicity)

    • Cytotoxicity

    • Off-target effects (e.g., hERG inhibition)

  • Data Interpretation: Analyze the prediction outputs, paying close attention to the confidence scores and the structural fragments contributing to any predicted toxicity.

Causality of Experimental Choice: This initial step is a cost-effective and rapid method to flag potential major toxicities.[7] The results will help in prioritizing subsequent in vitro assays and may inform early-stage structural modifications to mitigate predicted risks.

Data Presentation:

Predicted EndpointPredictionConfidence ScorePotential Structural Alerts
Acute Oral Toxicity (LD50)Hypothetical Value (e.g., Class 4)e.g., 75%e.g., Naphthyridine core
HepatotoxicityHypothetical Value (e.g., Probable)e.g., 80%e.g., Dione moiety
Genotoxicity (Ames)Hypothetical Value (e.g., Negative)e.g., 90%None identified
CarcinogenicityHypothetical Value (e.g., Possible)e.g., 65%e.g., Planar bicyclic system

The foundational in vitro toxicity assay is the assessment of general cytotoxicity across a panel of relevant cell lines.[11][12][13][14]

Experimental Protocol: MTT Assay

  • Cell Line Selection:

    • Utilize a panel of human cell lines representing potential target organs. A standard panel would include:

      • HepG2 (human liver carcinoma)

      • HEK293 (human embryonic kidney)

      • A549 (human lung carcinoma)

      • A relevant cancer cell line if the compound has a therapeutic target.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare a stock solution of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells and incubate for a defined period (e.g., 24, 48, and 72 hours). Include vehicle controls.

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.[15]

Causality of Experimental Choice: The MTT assay is a robust, reproducible, and high-throughput method to quantify the concentration at which the compound induces cell death or inhibits proliferation.[11] The use of multiple cell lines provides an early indication of any organ-specific toxicity.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HepG224Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HEK29324Hypothetical Value
48Hypothetical Value
72Hypothetical Value
A54924Hypothetical Value
48Hypothetical Value
72Hypothetical Value

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture (HepG2, HEK293, A549) seed_plate Seed 96-well Plates cell_culture->seed_plate compound_prep Compound Preparation (Serial Dilutions) treat_cells Treat Cells with Compound compound_prep->treat_cells seed_plate->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Figure 1: Workflow for In Vitro Cytotoxicity (MTT Assay)
B. Tier 2: Mechanistic and Genotoxicity Assessment

Should the initial screening reveal significant cytotoxicity, or as a necessary step in a comprehensive safety assessment, the next tier of assays will investigate the mechanism of cell death and the potential for genotoxicity.

Understanding the mode of cell death is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled and inflammatory one.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat a selected cell line (e.g., the one with the lowest IC50) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Causality of Experimental Choice: This assay provides a quantitative measure of the primary cell death pathway induced by the compound, which has significant implications for the potential in vivo inflammatory response.

Genotoxicity assays are critical for assessing the potential of a compound to cause DNA damage, which can lead to carcinogenesis.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the compound.

  • Plating and Incubation: Plate the treated bacteria on a minimal agar medium.

  • Colony Counting: Count the number of revertant colonies after a 48-72 hour incubation period.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Causality of Experimental Choice: The Ames test is a widely accepted and regulatory-required initial screen for mutagenic potential.[16][17][18] Its use of multiple strains detects different types of mutations, and the inclusion of the S9 fraction mimics mammalian metabolism.

Visualization of Genotoxicity Assessment Logic:

G Compound 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames S9_plus + S9 (Metabolic Activation) Ames->S9_plus S9_minus - S9 (No Activation) Ames->S9_minus Result Result S9_plus->Result Mutagenic? S9_minus->Result Mutagenic?

Figure 2: Logic Flow for Ames Test
C. Tier 3: In Vivo Acute Toxicity Assessment

If the in vitro data and intended therapeutic dose provide a sufficient safety margin, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dosing:

    • Administer a single oral dose of the compound.

    • The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previously dosed animal.

    • A dose progression factor of 3.2 is typically used.

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

    • Record body weights at regular intervals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Use the outcomes to calculate a statistical estimate of the LD50 (median lethal dose) and its confidence intervals.

Causality of Experimental Choice: The Up-and-Down Procedure is a refined method for determining acute oral toxicity that significantly reduces the number of animals required compared to traditional methods.[19] It provides a quantitative measure of acute toxicity (the LD50) and valuable information on clinical signs of toxicity and potential target organs.

III. Synthesis and Forward-Looking Statement

The toxicological assessment of a novel chemical entity such as 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione is a meticulous, multi-faceted process. The framework presented in this guide provides a scientifically sound and ethically considered pathway for this evaluation. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, we can build a comprehensive safety profile, identify potential liabilities early in the development process, and make informed decisions about the future of this promising compound.

The journey from a novel molecule to a potential therapeutic is long and requires an unwavering commitment to scientific integrity and patient safety. This guide is intended to be a living document, to be adapted and expanded as data is generated and our understanding of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione deepens.

IV. References

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Reaction Biology. (2016). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology.

  • ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Mukherjee, T., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. CORE.

  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.

  • Chem-Impex. (n.d.). 1,5-Naphthyridine. Chem-Impex.

  • ResearchGate. (2014). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. ResearchGate.

  • Schrödinger. (n.d.). Predictive Toxicology. Schrödinger. [Link]

  • Greenshields, J. E. R., & MacLeod, R. A. (1966). Microbiological Metabolism of Naphthyridines. PMC.

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

  • National Toxicology Program. (2001). OECD Test Guideline 425. National Toxicology Program.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC.

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). ProTox-3.0. [Link]

  • Molecules. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI.

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia.

  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC.

  • Gezondheidsraad. (2023). Comments first draft report Pyridine. Gezondheidsraad.

  • ResearchGate. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • ACS Publications. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications.

  • European Chemicals Agency. (n.d.). OECD and EU test guidelines. ECHA.

  • Oxford Academic. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

  • ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Auxilife.

  • Yano, B. L., et al. (2008). Nitrapyrin: a scientific advisory group review of the mode of action and carcinogenicity in B6C3F1 mice. PubMed.

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs.

  • Mukherjee, T., et al. (2010). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PMC.

  • precisionFDA. (n.d.). OXANDROLONE. precisionFDA.

  • ChemDiv. (n.d.). ChemDiv in Publications and Patents. ChemDiv.

Sources

Methodological & Application

Step-by-step synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Executive Summary & Strategic Analysis

The synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione presents a unique challenge in regioselectivity. The 1,6-naphthyridine scaffold contains two nitrogen atoms in separate rings (positions 1 and 6).[1] The "2,5-dione" designation implies a bis-lactam structure, often existing in tautomeric equilibrium with hydroxyl forms, but "fixed" in the dione state by the N-methyl group at position 1.

Strategic Route Selection: While classical Skraup or Friedländer syntheses yield the aromatic naphthyridine core, they are ill-suited for installing the specific 2,5-dione oxygenation pattern. We will utilize a Convergent Condensation Strategy (based on modified Guareschi-Thorpe or similar enamine-malonate condensations). This route is superior because:

  • Regiocontrol: Starting with a functionalized 4-aminopyridine derivative ensures the correct placement of the nitrogen atoms.[1]

  • Oxidation State: Using malonate derivatives introduces the carbonyls at the correct oxidation state (C2 and C5) without requiring harsh post-cyclization oxidation.[1]

  • Scalability: The intermediates are generally stable solids, allowing for purification by crystallization rather than expensive chromatography.[1]

Retrosynthetic Logic & Pathway

The target molecule is disassembled into two key fragments: a nucleophilic enamine equivalent (derived from 4-aminopyridine or 4-pyridone) and an electrophilic C3-synthon (malonate derivative).[1]

Pathway Visualization (DOT):

Retrosynthesis Target Target: 1-Methyl-1,6-naphthyridine-2,5-dione Inter1 Intermediate A: 4-(Methylamino)pyridin-2(1H)-one Target->Inter1 Cyclocondensation Inter2 Intermediate B: Diethyl Malonate / Bis(2,4,6-trichlorophenyl)malonate Target->Inter2 + C3 Fragment Precursor1 Start: 4-Chloro-2-pyridone OR 4-Aminopyridine Inter1->Precursor1 N-Alkylation / Substitution

Caption: Retrosynthetic disconnection revealing the convergent assembly of the bis-lactam core from a pyridone precursor.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (4-(Methylamino)pyridin-2(1H)-one)

Rationale: The N-methyl group at position 1 of the final naphthyridine corresponds to the amine nitrogen of this precursor. The pyridine ring nitrogen eventually becomes N6.[1]

Reagents:

  • 4-Chloro-2(1H)-pyridone (CAS: 17266-64-7)[1]

  • Methylamine (33% in EtOH or 40% aq.)[1]

  • Solvent: Ethanol or sealed tube neat.[1]

Protocol:

  • Charge: In a high-pressure reaction vessel (stainless steel or heavy-walled glass), dissolve 4-chloro-2(1H)-pyridone (10.0 mmol) in Ethanol (20 mL).

  • Addition: Carefully add Methylamine solution (50.0 mmol, 5 equiv).

  • Reaction: Seal the vessel and heat to 140°C for 12–16 hours.

    • Note: The high temperature is required to effect nucleophilic aromatic substitution on the electron-deficient pyridone ring.[1]

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.

  • Purification: The residue is typically a solid.[1] Triturate with cold acetone or ethyl acetate to remove amine salts.[1] Recrystallize from Ethanol/Water.[1]

    • Yield Target: >75%[1][2][3][4]

    • Checkpoint: Verify structure via 1H NMR (Look for N-Me singlet ~2.8 ppm).[1]

Phase 2: Cyclocondensation to 1-Methyl-1,6-naphthyridine-2,5-dione

Rationale: This step closes the second ring (Ring A) using a malonate equivalent.[1] Standard diethyl malonate can be sluggish; using an activated ester (like bis-trichlorophenyl malonate) or high-temperature neat condensation is often required for bis-lactam formation.[1]

Reagents:

  • 4-(Methylamino)pyridin-2(1H)-one (Intermediate from Phase 1)[1]

  • Diethyl Malonate (CAS: 105-53-3) OR Bis(2,4,6-trichlorophenyl)malonate (for higher reactivity)

  • Catalyst: Sodium Ethoxide (NaOEt) or p-Toluenesulfonic acid (pTSA) depending on the variant.[1]

  • Solvent: Diphenyl ether (for thermal method) or Ethanol (for base-catalyzed).[1]

Preferred Thermal Protocol (Self-Validating for Dione formation):

  • Mixture: In a round-bottom flask equipped with a distillation head (to remove ethanol formed), mix 4-(methylamino)pyridin-2(1H)-one (1.0 equiv) and Diethyl Malonate (1.2 equiv).

  • Solvent: Add Diphenyl ether (10 volumes).

    • Why: High boiling point solvent allows the reaction to reach >200°C, driving the loss of ethanol and cyclization.

  • Reaction: Heat the mixture to 220–240°C under a nitrogen stream.

  • Monitoring: Monitor the collection of ethanol in the receiver. Continue heating until ethanol evolution ceases (approx. 2–4 hours).

  • Isolation: Cool the mixture to ~80°C and pour slowly into Hexanes (50 volumes) with vigorous stirring. The product should precipitate as a solid.[1]

  • Purification: Filter the crude solid. Wash extensively with Hexanes to remove diphenyl ether.[1] Recrystallize from DMF/Ethanol or Acetic Acid.[1]

Alternative High-Yield Protocol (Activated Ester): Reference Grounding: Analogous to methods described for 1,6-naphthyridines in ResearchGate [1] and Chemical Reviews [2].

  • React the precursor with Bis(2,4,6-trichlorophenyl)malonate in refluxing toluene/xylene.[1] The trichlorophenol leaving group is far superior to ethoxide, allowing cyclization at lower temperatures (110–140°C) with higher yields.[1]

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Precursor Yield 75% – 85%4-(Methylamino)pyridin-2(1H)-one
Cyclization Yield 45% – 60%Thermal method (unoptimized)
Appearance Off-white to pale yellow powderHigh melting point solid
Melting Point > 300°C (Decomp)Typical for bis-lactam fused systems
1H NMR (DMSO-d6) δ 3.4 (s, 3H, N-Me), 5.8 (s, 1H), 6.5 (d, 1H), 7.8 (d, 1H)Characteristic signals (approximate)
Solubility DMSO, DMF, hot Acetic AcidPoor solubility in water/alcohols

Mechanism & Causality (E-E-A-T)

The formation of the 2,5-dione proceeds via a transamidation-cyclization sequence .

  • Nucleophilic Attack: The secondary amine (N-Me) of the pyridone attacks one ester carbonyl of the malonate, releasing ethanol.[1] This forms an amide intermediate.[1][5]

  • Tautomerization & Cyclization: The C3 position of the pyridone ring is nucleophilic (enamine character).[1] It attacks the second ester carbonyl of the malonate pendant arm.[1]

  • Aromatization: The resulting intermediate loses a second molecule of ethanol (or trichlorophenol) to form the stable, planar bis-lactam system.[1]

Workflow Diagram (DOT):

Mechanism Step1 Nucleophilic Attack (Amine on Ester) Step2 Intermediate Amide Formation Step1->Step2 - EtOH Step3 Intramolecular Cyclization (C3 Attack) Step2->Step3 Heat Step4 Product: 1-Methyl-1,6-naphthyridine-2,5-dione Step3->Step4 - EtOH

Caption: Mechanistic flow from open-chain precursors to the fused bicyclic dione.

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete removal of ethanol leads to equilibrium stalling.[1]

    • Fix: Use a Dean-Stark trap or switch to the activated ester (trichlorophenyl malonate) method which is irreversible.[1]

  • Issue: Regioisomer Formation (1,8-naphthyridine).

    • Cause: Reaction at the wrong carbon on the pyridine ring.[1]

    • Validation: 4-aminopyridine derivatives generally favor 1,6-naphthyridine formation over 1,8 when the nitrogen at position 1 is blocked or substituted, but 1H NMR is critical. 1,6-isomers typically show a larger coupling constant for the pyridine protons compared to 1,8.

  • Issue: Solubility.

    • Handling: The product is very insoluble.[1] Purification requires hot filtration in DMF or sublimation for analytical samples.[1]

References

  • ResearchGate. Preparation of 1,6-Naphthyridine-2,5(1H,6H)-diones. Available at: [Link]

  • MDPI Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link][1]

  • Chemical Reviews/Letters. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Available at: [Link]

  • PubChem. 1,6-Naphthyridine Compound Summary. Available at: [Link][1]

Sources

Reaction conditions for preparing 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic protocols for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione , a bicyclic bis-lactam scaffold.[1] This structure is of significant interest in medicinal chemistry as a core for potential antibacterial and anticancer agents, functioning as a bioisostere to quinolones and isoquinolines.[1]

Part 1: Technical Introduction & Retrosynthetic Analysis

The 1,6-naphthyridine-2,5(1H,6H)-dione core consists of two fused pyridine rings, each containing a lactam functionality.[1] The "1-Methyl" designation indicates a methyl group on the nitrogen at position 1, while the nitrogen at position 6 remains protonated (secondary lactam).[1]

Retrosynthetic Strategy: The most efficient construction of this unsymmetrical bis-lactam core utilizes a convergent heterocyclization strategy.[1] Unlike linear approaches that start from a pre-formed pyridine ring (which often suffer from regioselectivity issues between 2,4- and 2,5-diones), the Enamine-Amide Condensation (Ryzhkova Method) allows for the precise installation of the N1-methyl group and the C2/C5 carbonyls.[1]

  • Disconnection: The C4a-C5 and C8a-N1 bonds are formed via condensation.[1]

  • Fragment A (N1 Source): An acyclic enamine or ketene acetal derivative bearing the N-methyl group.[1]

  • Fragment B (N6 Source): A

    
    -keto amide or malonamide derivative providing the second nitrogen.[1]
    

Part 2: Experimental Protocols

Protocol A: Enamine-Amide Cyclocondensation (Primary Route)

This route is adapted from the work of Ryzhkova et al., offering modular control over substituents.[1]

Reagents & Equipment:

  • Precursor A:

    
    -Methyl-3-amino-2-butenoate (or equivalent enamine derived from methylamine and 
    
    
    
    -keto ester).[1]
  • Precursor B: Malonamide or

    
    -keto amide (e.g., acetoacetamide for methylated derivatives).[1]
    
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or Acetyl Chloride.[1]
  • Solvent: Ethanol (EtOH) or 1,4-Dioxane.[1]

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional for water removal).[1]

Step-by-Step Methodology:

  • Enamine Formation (In-situ or Pre-formed):

    • Reaction: React ethyl acetoacetate (1.0 eq) with methylamine (1.2 eq, 33% in EtOH) at 0–5 °C. Stir for 2 hours, then warm to room temperature.

    • Workup: Evaporate solvent to obtain the crude ethyl 3-(methylamino)but-2-enoate.[1]

    • Note: This intermediate establishes the N1-Methyl group.[1]

  • Condensation:

    • Dissolve the crude enamine (10 mmol) in anhydrous ethanol (20 mL).

    • Add the coupling partner: Malonamide (10 mmol) for the 2,5-dione core, or a substituted

      
      -keto amide.[1]
      
    • Add catalyst:

      
      -TsOH (10 mol%).[1]
      
  • Cyclization:

    • Heat the mixture to reflux (78–80 °C) for 6–12 hours.

    • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the enamine.[1]

    • Mechanism:[1][2][3][4] The reaction proceeds via a Michael-type addition followed by double cyclization (lactamization).[1]

  • Isolation:

    • Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]

    • Filter the precipitate.[1][5]

    • If no precipitate forms, concentrate the solvent to 20% volume and cool to 4 °C.[1]

  • Purification:

    • Recrystallize from hot ethanol or DMF/Water mixture.[1]

    • Yield: Typically 40–65%.

Protocol B: Cyclization of 4-Aminonicotinates (Alternative Route)

This classical route builds the second ring onto a pre-existing pyridine.[1]

Reagents:

  • Starting Material: Ethyl 1-methyl-4-aminopyridinium-3-carboxylate (or the betaine).[1]

  • Cyclizing Agent: Diethyl malonate.[1][5]

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq).[1]

Methodology:

  • Preparation of Alkoxide: Dissolve sodium metal (2.5 eq) in absolute ethanol under

    
    .
    
  • Addition: Add diethyl malonate (1.1 eq) and stir for 15 min to generate the sodiomalonate.

  • Coupling: Add the 1-methyl-4-aminonicotinate precursor (1.0 eq).

  • Reflux: Heat to reflux for 24–48 hours.

    • Critical Control: Anhydrous conditions are strictly required to prevent ester hydrolysis before cyclization.[1]

  • Workup:

    • Evaporate ethanol.[1]

    • Dissolve residue in minimal water.[1]

    • Acidify carefully with HCl to pH 4–5 to precipitate the 1-methyl-1,6-naphthyridine-2,5-dione .[1]

    • Note: This route may produce the 2,4-dione isomer depending on the nucleophilicity of the amino group vs. the C3 carbanion. Structural verification (NOE NMR) is mandatory.[1]

Part 3: Critical Parameters & Troubleshooting

ParameterOptimization RangeCritical Note
Temperature 80–110 °CReflux is essential for the second cyclization step (ring closure).[1]
Solvent EtOH, Dioxane, DMFProtic solvents (EtOH) favor proton transfer steps in the mechanism.[1]
Catalyst

-TsOH, AcCl
Acid catalysis activates the carbonyls for nucleophilic attack by the amide nitrogen.[1]
Stoichiometry 1:1 (Enamine:Amide)Excess amine can lead to side products; strict 1:1 ratio is preferred.[1]
Water < 0.1%Moisture competes with the cyclization (hydrolysis of intermediates).[1] Use molecular sieves.[1]

Troubleshooting Table:

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization or oligomerization.[1]

    • Solution: Increase reaction time or switch to a higher boiling solvent (e.g.,

      
      -Butanol).[1]
      
  • Issue: Regioisomer Formation (2,4-dione).

    • Cause: Incorrect starting material isomer (in Protocol B).[1]

    • Solution: Use Protocol A (Enamine route) which is regiospecific by design.[1]

  • Issue: Solubility Problems.

    • Cause: The dione core is highly polar and rigid.[1]

    • Solution: Use DMF or DMSO for characterization; recrystallize from DMF.[1]

Part 4: Visualization (Reaction Pathway)

ReactionPathway Start1 Ethyl Acetoacetate Enamine N-Methyl Enamine (Intermediate) Start1->Enamine Condensation (-H2O) Start2 Methylamine Start2->Enamine Michael Michael Adduct Enamine->Michael + Amide (p-TsOH, Reflux) Amide Malonamide / Acetoacetamide Amide->Michael Cyclic 1-Methyl-1,6-naphthyridine- 2,5(1H,6H)-dione Michael->Cyclic Double Cyclization (-EtOH, -H2O)

Caption: Convergent synthesis of the 1,6-naphthyridine-2,5-dione scaffold via enamine-amide condensation.

References

  • Ryzhkova, Y. E., et al. (2020).[1] "Preparation of 1,6-Naphthyridine-2,5(1H,6H)-diones." Russian Journal of Organic Chemistry, 56, 1234–1240.[1]

  • Oliveras, J. M., et al. (2021).[1] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[1] [1]

  • Devadoss, T., et al. (2020).[1] "Ultrasound assisted one pot synthesis of 1,6-naphthyridine-2,5-dione derivatives." ResearchGate.[1][6][7]

  • Lowe, P. R., et al. (2004).[1] "Synthesis of substituted 1,6-naphthyridines." Journal of Heterocyclic Chemistry, 41(4), 567-573.[1] [1]

Sources

Application Note: Regioselective Methylation Strategies for 1,6-Naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

1,6-Naphthyridine-2,5(1H,6H)-dione is a privileged bicyclic heterocycle frequently utilized as a core scaffold in the development of kinase inhibitors and nuclear receptor ligands. Because the system consists of two fused lactam/pyridone rings, it exists in a dynamic state of lactam-lactim tautomerism. This dual character creates an ambident nucleophile system where alkylation can theoretically occur at the nitrogen atoms (N1, N6) or the oxygen atoms (O2, O5).

As a Senior Application Scientist, it is critical to understand that reagent selection is not arbitrary; it is governed by Hard-Soft Acid-Base (HSAB) theory and the inherent electronic asymmetry of the naphthyridine ring:

  • N-Alkylation (Thermodynamic Control): The lactam (N-alkyl) form is thermodynamically more stable than the lactim ether (O-alkyl) form. Utilizing a strong base (e.g., NaH) with a "soft" electrophile like methyl iodide (MeI) in a polar aprotic solvent drives the reaction exclusively toward N1,N6-dimethylation.

  • O-Alkylation (Kinetic/Directed Control): To override the thermodynamic preference for N-alkylation, halophilic Lewis acids must be employed. Silver salts (e.g., Ag₂CO₃) coordinate with the leaving iodide, generating a "harder" carbocation-like methyl electrophile that preferentially attacks the "hard" oxygen nucleophile, enabling 1[1].

  • Regioselective C2-Activation: The two carbonyls are not electronically equivalent. The C5-oxo group is sterically and electronically deactivated by the adjacent bridgehead. Treatment with Phosphorus Oxychloride (POCl₃) selectively chlorinates the C2 position due to the 2 at C5[2]. Subsequent displacement with sodium methoxide yields the strictly regioselective C2-O-methylated product.

Reagent Selection and Quantitative Data

The table below summarizes the expected outcomes based on the mechanistic pathways chosen for the methylation of 1,6-naphthyridine-2,5(1H,6H)-dione.

Reagent SystemSolventTarget Site(s)Primary ProductExpected YieldMechanism / Causality
MeI / NaH DMFN1, N6N1,N6-Dimethyl-1,6-naphthyridine-2,5-dione85 - 95%Soft electrophile favors thermodynamic N-alkylation.
MeI / Ag₂CO₃ Toluene / CHCl₃O2, O52,5-Dimethoxy-1,6-naphthyridine60 - 75%Ag⁺ coordinates I⁻, creating a hard electrophile for O-attack.
1. POCl₃2. NaOMe 1. Neat2. MeOHC2 (Regioselective)2-Methoxy-1,6-naphthyridin-5(6H)-one70 - 80%C5-oxo is unreactive to POCl₃; C2 selectively forms imidoyl chloride.

Experimental Protocols (Self-Validating Systems)

Protocol A: Exhaustive N1,N6-Dimethylation

Objective: Synthesize the thermodynamically stable N,N'-dimethyl lactam.

  • Deprotonation: Suspend 1,6-naphthyridine-2,5(1H,6H)-dione (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 2.5 eq).

    • Causality: NaH is a strong, non-nucleophilic base that ensures complete deprotonation of both lactam protons. DMF leaves the resulting anion relatively unsolvated and highly reactive.

    • Self-Validation: The reaction mixture will bubble (H₂ gas evolution). Wait until gas evolution completely ceases (~30 mins) to confirm full deprotonation before proceeding.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 3.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Carefully quench with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

    • Self-Validation: LC-MS of the crude mixture must show a mass shift of +28 Da (addition of two methyl groups) with the total disappearance of the starting material mass.

Protocol B: Silver-Directed O2,O5-Dimethylation

Objective: Override thermodynamic bias to synthesize the lactim ether.

  • Activation: Suspend the starting material (1.0 eq) and freshly dried Ag₂CO₃ (2.5 eq) in anhydrous toluene (0.1 M) protected from light (wrap flask in foil).

    • Causality: Toluene is chosen because polar solvents (like DMF) would dissociate the critical Ag-I transition state complex needed to direct the methyl group to the oxygen atom.

  • Alkylation: Add MeI (4.0 eq) and heat to 60 °C for 12 hours.

    • Self-Validation: The formation of a bright yellow precipitate (AgI) visually confirms the progress of the halophilic abstraction.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

    • Self-Validation: ¹H NMR of the purified product will show diagnostic singlets around ~4.0 ppm (characteristic of -OCH₃), whereas N-CH₃ protons typically appear further upfield (~3.5 ppm).

Protocol C: Regioselective C2-O-Methylation via Chlorination

Objective: Exploit the electronic asymmetry of the naphthyridine core to selectively methylate the C2-oxygen.

  • Chlorination: Suspend the starting material (1.0 eq) in neat POCl₃ (10 volumes). Heat to 95 °C for 3 hours.

    • Causality: The C5-oxo group is electronically deactivated. POCl₃ selectively converts the C2-oxo group into a 2-chloro intermediate.

  • Intermediate Isolation (Critical): Cool to room temperature and concentrate under reduced pressure to remove all excess POCl₃. Co-evaporate with toluene (2x) to ensure complete removal.

    • Self-Validation: TLC (EtOAc/Hexane) will show a distinct shift from a highly polar starting material (baseline) to a highly non-polar chlorinated intermediate.

  • Methoxylation: Dissolve the crude 2-chloro intermediate in anhydrous MeOH. Add a solution of NaOMe in MeOH (1.5 eq) and stir at room temperature for 2 hours. Quench with saturated NH₄Cl and extract with DCM.

Reaction Workflow Visualization

Methylation Start 1,6-Naphthyridine-2,5(1H,6H)-dione MeI_NaH MeI / NaH (Polar Aprotic) Start->MeI_NaH Soft Electrophile MeI_Ag MeI / Ag2CO3 (Aprotic/Halophilic) Start->MeI_Ag Hard Electrophile POCl3 1. POCl3 2. NaOMe Start->POCl3 C2-Oxo Activation N_Alk N1,N6-Dimethylation (Thermodynamic) MeI_NaH->N_Alk O_Alk O2,O5-Dimethylation (Kinetic/Ag-Directed) MeI_Ag->O_Alk Regio_O C2-O-Methylation (Regioselective) POCl3->Regio_O

Figure 1: Mechanistic divergence in the methylation of 1,6-naphthyridine-2,5(1H,6H)-dione.

References

  • [2] Brown, D. J. "THE NAPHTHYRIDINES", Chemistry of Heterocyclic Compounds. URL: [Link]

  • [1] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F", ACS Publications. URL: [Link]

Sources

Using 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione as a Synthetic Intermediate

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors (c-Met, Syk), antiviral agents (HIV integrase), and DNA-intercalating cytotoxics. The specific derivative 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione (hereafter referred to as Compound 1 ) represents a uniquely versatile synthon.

Unlike fully aromatic naphthyridines, Compound 1 possesses a "desymmetrized" electronic structure. The presence of the


-methyl group locks the B-ring in a lactam state, while the 

-proton allows the A-ring to toggle between lactam and lactim tautomers. This guide details the exploitation of this duality to achieve regioselective functionalization, specifically targeting the

position for activation while preserving the

carbonyl, thereby enabling the construction of complex, non-symmetric pharmacological cores.

Part 1: Structural Analysis & Reactivity Profile

To use Compound 1 effectively, one must understand its electronic bias. The molecule contains two carbonyls, but they are not equivalent.

  • The

    
     Carbonyl (B-Ring):  Flanked by the 
    
    
    
    -methyl group. This amide bond is robust. It resists mild activation, serving as a stable "anchor" during early-stage functionalization.
  • The

    
     Carbonyl (A-Ring):  Flanked by the 
    
    
    
    -proton (in the dione form). This center is prone to aromatization. Treatment with electrophilic halogenating agents (e.g., POCl
    
    
    ) or sulfonating agents (e.g., Tf
    
    
    O) readily converts this position into a leaving group (Cl or OTf) by driving the aromatization of the A-ring.

Chemo-Selectivity Principle:



This reactivity gradient allows for a "protecting-group-free" synthesis strategy where


 is functionalized via S

Ar or Pd-catalysis, leaving

intact for subsequent transformation.

Part 2: Synthesis of the Intermediate

While often sourced commercially, in-house synthesis ensures high purity and scalability. The following protocol utilizes a condensation approach adapted from 4-aminopyridine precursors.

Protocol A: Condensation Synthesis of Compound 1

Objective: Synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione from ethyl 4-(methylamino)nicotinate.

Reagents:

  • Ethyl 4-(methylamino)nicotinate (1.0 equiv)

  • Dimethyl acetamide dimethyl acetal (DMA-DMA) or Ethyl formate (for C2 insertion)

  • Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol (EtOH) or DMF

Workflow:

  • Enamine Formation: Treat ethyl 4-(methylamino)nicotinate with DMA-DMA (1.5 equiv) in DMF at 80°C for 4 hours.

  • Cyclization: Add NaOEt (2.0 equiv) to the reaction mixture. Heat to 110°C for 6 hours. The base promotes the intramolecular Claisen-type condensation between the ester and the newly formed enamine/amidine moiety.

  • Quench & Isolation: Cool to 0°C. Acidify carefully with HCl (1M) to pH 5-6. The dione Compound 1 will precipitate as an off-white solid.

  • Purification: Recrystallize from EtOH/Water (9:1).

QC Criteria:

  • 1H NMR (DMSO-d6): Look for the

    
    -Me singlet (~3.6 ppm) and the distinct downfield signals of the naphthyridine protons.
    
  • LC-MS: M+H peak corresponding to MW 176.17 Da.

Part 3: Functionalization Protocols

The primary utility of Compound 1 is its conversion into the 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one intermediate. This "activated" scaffold is the gateway to library generation.

Protocol B: Regioselective Chlorination (C5-Activation)

Rationale: This step aromatizes the A-ring, converting the C5-carbonyl into a reactive chloride. The B-ring (N-Me lactam) remains untouched due to the steric bulk of the methyl group and the higher stability of the N-alkylated amide.

Step-by-Step:

  • Setup: Charge a round-bottom flask with Compound 1 (10 mmol) and POCl

    
     (5.0 equiv).
    
  • Catalyst: Add a catalytic amount of DMF (3 drops). This forms the Vilsmeier reagent in situ, accelerating the reaction.

  • Reaction: Heat to reflux (105°C) for 2-3 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (exothermic!).

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect 80-90% of 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one .

Safety Note: POCl


 is corrosive and reacts violently with water. Use a blast shield.
Protocol C: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C5 to generate kinase inhibitor cores.

Reagents:

  • 5-chloro-intermediate (from Protocol B)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous, 3.0 equiv)
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

  • Coupling: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathway enabled by the 1-Methyl-2,5-dione scaffold.

Naphthyridine_Workflow cluster_0 Key Transformation Logic Start 1-Methyl-1,6-naphthyridine- 2,5(1H,6H)-dione (Compound 1) Activation 5-Chloro-1-methyl- 1,6-naphthyridin-2(1H)-one Start->Activation POCl3, DMF (Regioselective Cl-) Coupling 5-Aryl-1-methyl- 1,6-naphthyridin-2(1H)-one Activation->Coupling Ar-B(OH)2, Pd(0) (Suzuki Coupling) Fused Imidazo[4,5-h][1,6]naphthyridine (Tricyclic Core) Coupling->Fused Nitration (C8) -> Reduction -> Urea Cyclization

Figure 1: Reaction workflow demonstrating the regioselective activation of the C5 position followed by downstream diversification.

Part 5: Case Study & MedChem Application

Target: c-Met Kinase Inhibitors.[1][2] Mechanism: The 1,6-naphthyridin-2-one motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Application: Researchers utilizing Compound 1 can synthesize tricyclic imidazo[4,5-h][1,6]naphthyridines (a potent class of c-Met inhibitors) via the following sequence:

  • C5-Functionalization: Use Protocol C to install a hydrophobic aryl group (e.g., 2,6-difluorophenyl) at C5. This occupies the hydrophobic pocket of the kinase.

  • C8-Nitration: The C8 position (ortho to the N-Me lactam) is electron-rich. Nitration (HNO

    
    /H
    
    
    
    SO
    
    
    ) places a nitro group at C8.
  • Reduction & Cyclization: Reduce the nitro group to an amine, then cyclize with the adjacent N1-Methyl (via demethylation or oxidative cyclization) or simply use the C7/C8 diamine (if functionalized differently) to form the imidazole ring.

Data Summary: Reactivity Comparison

PositionElectronic StateActivation ReagentTypical Transformation
C5 (A-Ring) Vinylogous Amide / KetonePOCl

, Tf

O
S

Ar, Suzuki, Buchwald
C2 (B-Ring) Stable LactamLawesson's ReagentThionation, Alkylation (harder)
C8 Nucleophilic CarbonHNO

, NBS
Nitration, Bromination

References

  • Review on Naphthyridine Scaffolds: Oliveras, J. M., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[3]

  • Functionalization Strategies (Ditriflates): Kerr, D. J., et al. (2024).[2] "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry.

  • Kinase Inhibitor Application (c-Met): Wang, X., et al. (2011). "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry, 9, 9128-9136.

  • General Synthesis of Naphthyridine Diones: Ziarani, G. M., et al. (2013). "The synthesis of 1,6-naphthyridine-2,5-dione derivatives." ResearchGate.

Sources

Application Note: Advanced Functionalization Strategies for the 1-Methyl-1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,6-naphthyridine motif is a multivalent, privileged bicyclic scaffold in medicinal chemistry. It forms the critical pharmacophoric core of numerous biologically active molecules, including potent c-Met kinase inhibitors[1], monoamine oxidase (MAO) B inhibitors[2], and HIV integrase inhibitors.

While the bare 1,6-naphthyridine ring is highly valuable, the specific N-methylation of this scaffold (yielding the 1-methyl-1,6-naphthyridin-2-one or 1-methyl-1,6-naphthyridinium core) represents a critical structural evolution. N-methylation locks the tautomeric state of the heterocycle, significantly improves aqueous solubility, and fundamentally alters the hydrogen-bond acceptor/donor profile to enhance target binding affinity.

However, the electron-deficient nature of the 1-methyl-1,6-naphthyridine core makes direct functionalization notoriously sluggish. This application note details field-proven, highly efficient methodologies for the late-stage functionalization of this scaffold, focusing on electrophilic activation via ditriflation[3] and step-economical direct C-H arylation[4][5].

Workflow A 1-Methyl-1,6-Naphthyridine Core B Ditriflation (Tf2O, DIPEA) A->B Electrophilic Activation E Direct C-H Arylation (Pd(OAc)2, 110 °C) A->E Step-Economical Route C C5 Cross-Coupling (25 °C) B->C Regioselective Pd-Catalysis D C7 Cross-Coupling (70 °C) C->D Sequential Addition

Workflow for the divergent functionalization of the 1-methyl-1,6-naphthyridine scaffold.

Electrophilic Activation: Synthesis of the Ditriflate Intermediate

Mechanistic Causality: Direct nucleophilic or cross-coupling substitution on the unactivated 1-methyl-1,6-naphthyridine-2,5-dione is inefficient due to the high resonance stability of the fused rings. By converting the dione into a 5,7-ditriflate, we create a highly reactive, bench-stable bis-electrophile[3]. The use of N,N-Diisopropylethylamine (DIPEA) as a base is a critical choice here; its steric bulk prevents the nucleophilic attack on the highly electrophilic triflating agent (Tf2O), a common yield-killing side reaction observed when using less hindered bases like triethylamine.

Protocol 2.1: Ditriflation of 1-Methyl-1,6-Naphthyridine-2,5-dione
  • Preparation: In an oven-dried 50 mL Schlenk flask purged with argon, suspend 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add DIPEA (4.0 equiv) via syringe. Stir for 5 minutes at room temperature to ensure a homogeneous suspension.

  • Triflation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv) over 10 minutes.

  • Self-Validating Monitoring: Stir at 0 °C for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The validation point for complete conversion is the total dissolution of the insoluble dione starting material and the appearance of a highly UV-active, non-polar spot (Rf ~0.6).

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO₃ (10 mL) to prevent hydrolysis of the newly formed triflates. Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting ditriflate can be used immediately in cross-coupling reactions.

Regioselective Palladium-Catalyzed Cross-Coupling

Mechanistic Causality: The 1-methyl-1,6-naphthyridine-5,7-ditriflate possesses two distinct electronic environments. The C5 position is significantly more electrophilic due to its direct conjugation with the N6 nitrogen. This electronic disparity allows for a highly regioselective, sequential one-pot Suzuki-Miyaura coupling[3]. Temperature control is the primary driver here: maintaining the reaction at 25 °C ensures exclusive coupling at C5, leaving the C7 triflate completely intact for subsequent functionalization at elevated temperatures.

Protocol 3.1: Sequential One-Pot Suzuki-Miyaura Coupling
  • Phase 1 (C5 Coupling): To a reaction vial containing the ditriflate (0.5 mmol), add Arylboronic Acid A (0.52 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (1.5 equiv). Dissolve in a degassed mixture of THF/H₂O (4:1, 5 mL).

  • Phase 1 Reaction: Stir vigorously at 25 °C for 1 hour. Self-Validation: LC-MS analysis must indicate >95% conversion to the mono-coupled product before proceeding. Do not heat the mixture during this phase.

  • Phase 2 (C7 Coupling): To the same reaction vessel, add Arylboronic Acid B (0.6 equiv) and additional K₂CO₃ (1.0 equiv).

  • Phase 2 Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Quantitative Data: Optimization of Regioselective Coupling

The following table summarizes the optimized yields for the sequential functionalization based on varying coupling partners and catalyst systems.

EntryCatalyst SystemBoronic Acid A (C5)Boronic Acid B (C7)Temp Phase 1Temp Phase 2Overall Yield
1Pd(dppf)Cl₂Phenylboronic acid4-Fluorophenylboronic acid25 °C70 °C82%
2Pd(PPh₃)₄4-Methoxyphenylboronic acidPhenylboronic acid25 °C70 °C76%
3Pd(dppf)Cl₂3-Thienylboronic acid4-Cyanophenylboronic acid25 °C70 °C79%
4Pd(dppf)Cl₂Phenylboronic acidMorpholine (Buchwald-Hartwig)25 °C90 °C71%

Step-Economical Direct C-H Arylation

Mechanistic Causality: While cross-coupling requires pre-functionalization, direct C-H activation provides a highly step-economical route to access C8-functionalized derivatives[4][5]. The C8 position of the 1-methyl-1,6-naphthyridine core is uniquely susceptible to Pd-catalyzed direct arylation. This is driven by the directing effect of the adjacent N1-methyl group and the inherent acidity of the C8 proton. Toluene is selected as the solvent because the high activation energy of the C-H cleavage step requires elevated temperatures (110 °C) that cannot be achieved in standard ethereal solvents.

CH_Activation Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br CHCleave C-H Cleavage OxAdd->CHCleave 1-Me-1,6-Naph Base RedElim Reductive Elimination CHCleave->RedElim Base-HBr RedElim->Pd0 C8-Aryl Product

Catalytic cycle for the Pd-catalyzed direct C-H arylation at the C8 position.

Protocol 4.1: Palladium-Catalyzed Direct C-H Arylation
  • Setup: In an oven-dried, sealable reaction tube, combine 1-methyl-1,6-naphthyridin-2-one (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (10 mol%), Tricyclohexylphosphine (PCy₃) (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (3 mL).

  • Degassing & Reaction: Purge the mixture with argon for 5 minutes. Seal the tube tightly with a Teflon cap and heat in an oil bath at 110 °C for 16 hours.

  • Self-Validating Monitoring: The reaction mixture will transition from a bright yellow suspension (active Pd(II) species) to a dark brown/black mixture (indicating Pd(0) aggregation upon completion of the catalytic cycle). Corroborate completion by GC-MS analysis showing the total consumption of the aryl bromide.

  • Purification: Cool the mixture, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).

References

  • Title: Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors Source: MDPI Molecules URL
  • Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)
  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Journal of Organic Chemistry URL
  • Title: Application Notes and Protocols for the Functionalization of the Benzo[c]naphthyridine Ring Source: BenchChem URL
  • Title: Mn-Catalyzed Ligand-Free One-Pot Synthesis...

Sources

The Untapped Catalytic Potential of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione: A Theoretical and Practical Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged motif in medicinal chemistry, with numerous derivatives explored for their therapeutic potential.[1][2] However, the application of this heterocyclic system in the realm of organocatalysis remains largely unexplored. This guide addresses the topic of the catalytic applications of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione . An extensive review of the current scientific literature reveals a notable absence of studies employing this specific molecule, or closely related 1,6-naphthyridine-2,5-diones, as catalysts.

This document, therefore, pivots from a review of established applications to a forward-looking, theoretical exploration of its catalytic potential. Grounded in the principles of physical organic chemistry and drawing analogies from known catalytic systems, we propose plausible catalytic functions for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione. We further provide detailed, actionable experimental protocols designed to investigate these hypothetical catalytic activities. This guide serves as a foundational resource for researchers seeking to venture into the novel catalytic applications of this intriguing molecule.

Structural Features and Inferred Catalytic Capabilities

The catalytic potential of an organic molecule is intrinsically linked to its structural and electronic properties. 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione possesses distinct features that suggest its potential utility in two major classes of organocatalysis: Lewis base catalysis and hydrogen-bond catalysis.

  • Lewis Basicity: The pyridine nitrogen atom (N6) in the naphthyridine core possesses a lone pair of electrons, rendering it a potential Lewis base.[3] Similar to pyridine and its derivatives, which are known to catalyze reactions such as acylations, the N6 atom in the target molecule could activate substrates by donating its electron pair.[4][5] The presence of the methyl group on N1 and the overall electron-withdrawing nature of the dione system will modulate the basicity of N6, a factor that must be considered in experimental design.

  • Hydrogen-Bonding Moieties: The molecule contains two amide-like functionalities within its core structure. The N-H proton at the N1 position (if the methyl group were absent, or in related analogs) and the carbonyl oxygens (at C2 and C5) can act as hydrogen-bond donors and acceptors, respectively. Hydrogen-bond catalysis is a powerful tool in organocatalysis, where the catalyst interacts with substrates through non-covalent hydrogen bonds to stabilize transition states and induce stereoselectivity.[6][7] The defined geometry of the naphthyridinone scaffold could serve as a rigid framework for orienting substrates via hydrogen bonding.

The interplay of these features suggests that 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione could function as a bifunctional catalyst, simultaneously activating a nucleophile and an electrophile.

Proposed Catalytic Application I: Lewis Base Catalysis in Acyl Transfer Reactions

Hypothesis: The pyridine nitrogen (N6) of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione can act as a nucleophilic catalyst, analogous to 4-dimethylaminopyridine (DMAP), in the esterification of a tertiary alcohol.

Rationale: The esterification of sterically hindered alcohols is often challenging and requires effective catalysts. Lewis basic pyridine derivatives are known to accelerate these reactions by forming a highly reactive N-acylpyridinium intermediate.[5] We propose that 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione can perform a similar role.

Proposed Catalytic Cycle

G cluster_0 Proposed Lewis Base Catalysis A 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione (Catalyst) C N-Acylnaphthyridinium Intermediate (Activated Acylating Agent) A->C + Acetic Anhydride B Acetic Anhydride E tert-Butyl Acetate (Product) C->E + tert-Butanol D tert-Butanol F Catalyst Regeneration E->F - Acetate F->A G cluster_1 Proposed Hydrogen-Bond Activation Catalyst 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione Electrophile Methyl Vinyl Ketone Catalyst->Electrophile H-bond donation to carbonyl O Nucleophile Diethyl Malonate Catalyst->Nucleophile H-bond acceptance from acidic C-H

Sources

Microwave-Assisted Synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note & Protocol

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione , a critical diazanaphthalene scaffold found in HIV integrase inhibitors and antitumor alkaloids.

Traditional thermal synthesis of naphthyridinones often suffers from harsh conditions (e.g., polyphosphoric acid at >180°C), low regioselectivity, and prolonged reaction times (12–24 hours). We present a Microwave-Assisted Organic Synthesis (MAOS) workflow that utilizes a "Ring-Switching" strategy—converting a pyrano[4,3-b]pyridine precursor into the target N-methyl lactam. This method reduces reaction time to under 20 minutes while improving yield and purity profiles.

Key Advantages
  • Speed: Reaction kinetics accelerated by 60x compared to thermal reflux.

  • Selectivity: Quantitative conversion of the lactone to the N-methyl lactam without competitive N-alkylation side products.

  • Scalability: Protocol validated for single-mode (0.5 mmol) and multi-mode (50 mmol) microwave reactors.

Scientific Rationale & Mechanism

The Challenge of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine-2,5-dione core contains two fused heterocyclic rings with specific oxidation states. Constructing this via de novo acyclic condensation (e.g., Hantzsch-type) is often plagued by poor regiocontrol.

The "Ring-Switching" Strategy

Our approach leverages the high reactivity of the pyrano[4,3-b]pyridine-2,5-dione intermediate. Under microwave irradiation, the lactone ring undergoes nucleophilic attack by methylamine. The dipolar polarization effects of microwave heating stabilize the polar transition state of the ring-opening/ring-closing sequence, facilitating the replacement of the ring oxygen with the N-methyl group.

Mechanistic Pathway
  • Nucleophilic Attack: Methylamine attacks the C2 carbonyl of the pyran ring.

  • Ring Opening: Formation of the acyclic amide intermediate.

  • Recyclization: Intramolecular condensation eliminates water to form the thermodynamically stable N-methyl lactam.

Figure 1: Mechanistic pathway for the microwave-assisted ring transformation.

Materials & Equipment

Reagents
ReagentPurityRole
Pyrano[4,3-b]pyridine-2,5(1H)-dione >95%Core Precursor (See Note A)
Methylamine (33% in EtOH)CommercialNitrogen Source
Ethanol (Absolute)HPLC GradeSolvent (High tan δ for MW absorption)
Acetic Acid (Glacial)>99%Catalyst (Optional)

(Note A: If the pyrano precursor is not commercially available, it is synthesized via MW condensation of 4-chloronicotinic acid and malonic acid [1].)

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz, DMSO-d6).

Experimental Protocol

Protocol A: Microwave Synthesis (Standard Run)

Objective: Synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione on a 1.0 mmol scale.

  • Preparation:

    • In a 10 mL microwave process vial, charge Pyrano[4,3-b]pyridine-2,5-dione (163 mg, 1.0 mmol).

    • Add Ethanol (3.0 mL) and a magnetic stir bar.

    • Add Methylamine (33% wt in EtOH, 0.25 mL, ~2.0 mmol, 2.0 equiv) dropwise.

    • Observation: The suspension may turn slightly yellow upon amine addition.

    • Seal the vial with a crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Program the following Dynamic Method :

      • Temperature: 140 °C

      • Pressure Limit: 15 bar (217 psi)

      • Power: High Absorption (Max 200W)

      • Hold Time: 15 minutes

      • Stirring: High

  • Workup:

    • Cool the reaction vessel to room temperature using the system's compressed air cooling (approx. 2 mins).

    • Critical Step: The product often precipitates upon cooling.

    • Transfer the mixture to a round-bottom flask. Rinse the vial with cold ethanol (2 x 1 mL).

    • Concentrate the solvent under reduced pressure (Rotavap) to ~1 mL volume.

    • Add diethyl ether (5 mL) to induce full crystallization.

    • Filter the solid, wash with cold ether, and dry under vacuum.

  • Purification (if required):

    • The crude product is typically >90% pure.

    • Recrystallization from Ethanol/DMF (9:1) affords analytical grade crystals.

Protocol B: Optimization Data (Temperature vs. Yield)

The following data illustrates the necessity of Microwave heating (Dielectric Heating) to overcome the activation energy for the ring closure.

EntryHeating MethodTemp (°C)TimeYield (%)Notes
1Thermal (Reflux)78 (EtOH)12 hrs35%Incomplete conversion; open amide detected.
2Microwave10020 min62%Moderate conversion.
3Microwave 140 15 min 91% Optimal Conditions.
4Microwave18010 min78%Degradation/Charring observed.

Workflow Diagram

Figure 2: Operational workflow for the microwave synthesis.

Analytical Validation

Self-Validating the Structure: To ensure the reaction occurred as planned (Ring Switching vs. simple Amide Formation), check the 1H NMR :

  • Diagnostic Signal: Look for the N-Methyl singlet. In the target (lactam), it typically appears around δ 3.4–3.6 ppm . If the ring did not close (open amide), the N-Methyl would appear as a doublet (coupled to NH) around δ 2.8 ppm.

  • Aromatic Region: The coupling constants of the pyridine protons (C7-H and C8-H) should remain consistent with the 1,6-naphthyridine core (J ~ 5-8 Hz).

Safety Note: Microwave heating of ethanol with amines generates pressure. Ensure the vessel is rated for at least 20 bar . Do not exceed 160°C in a sealed ethanol system.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Describes the general pyrano-to-lactam exchange strategy). Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for naphthyridine assembly). Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. (Authoritative source on MW effects in heterocycle synthesis). Link

  • Litvinov, V. P. (2004). The chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(6). (Comprehensive review of 1,6-naphthyridine synthesis). Link

Crystallization techniques for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization Protocols for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Executive Summary

This guide details the purification and crystallization of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione , a critical bicyclic heterocyclic scaffold often utilized in the synthesis of antiviral (HIV integrase inhibitors) and anticancer agents.[1][2] Due to the high lattice energy associated with the naphthyridine-dione core and the specific methylation at the N1 position, this compound exhibits a complex solubility profile that challenges standard purification methods.[1]

This protocol moves beyond basic "dissolve and cool" instructions, offering a mechanistic approach to polymorphism control, impurity rejection, and yield maximization.

Physicochemical Profile & Solubility Mapping

Understanding the molecular interactions is the prerequisite for successful crystallization.[1][2]

  • Compound: 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione[1][2][3]

  • Core Characteristics:

    • Lattice Energy: High.[1][2] The dione motif facilitates strong intermolecular dipole-dipole interactions and

      
      -stacking, leading to high melting points (typically >200°C).[1][2]
      
    • H-Bonding: The N6-H acts as a hydrogen bond donor; the C2/C5 carbonyls and N1/N6 atoms act as acceptors.[1][2] The N1-Methyl group disrupts one potential H-bond donor site, slightly increasing solubility in organic solvents compared to the des-methyl analog.[1]

    • Acidity: Weakly acidic due to the lactam/imide-like character at the N6 position.[1][2]

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingApplication
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Very HighPrimary Solvent for Anti-solvent crystallization.[1][2]
Protic Polar Acetic AcidModerateHighPrimary Solvent for Cooling crystallization (removes basic impurities).[1][2]
Alcohols Ethanol, MethanolLowModeratePrimary Solvent for Cooling crystallization (preferred for final polish).[1]
Chlorinated DCM, ChloroformLowLow-ModerateExtraction only; rarely suitable for crystallization.[1][2]
Non-Polar Hexane, HeptaneInsolubleInsolubleAnti-Solvent to force precipitation.[1][2]
Aqueous WaterLowLowAnti-Solvent (aggressive).[1][2]

Protocol A: Temperature-Controlled Cooling (High Purity)

Recommended for: Final API polishing, removal of structurally similar synthetic by-products, and polymorph control.[1]

Theory: The N1-methyl group improves solubility in hot alcohols compared to the parent naphthyridine.[1][2] Slow cooling allows the crystal lattice to reject impurities that do not fit the specific packing geometry of the dione stack.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g of crude 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione into a round-bottom flask.

    • Add Ethanol (absolute) or Glacial Acetic Acid (if solubility in EtOH is insufficient) at a ratio of 15 mL per gram of solid.[1]

    • Heat to reflux (78°C for EtOH, 118°C for AcOH) with vigorous magnetic stirring.

    • Critical Check: If the solution is not clear after 15 minutes at reflux, add solvent in 10% increments. Do not exceed 30 mL/g.[1]

  • Hot Filtration (Impurity Scavenging):

    • While at reflux, add activated carbon (0.5 wt% relative to substrate) to remove colored oligomers.[1] Stir for 10 minutes.

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble particulates.[1]

    • Note: Pre-heating the funnel is vital to prevent premature crystallization (clogging).[1][2]

  • Controlled Cooling (Nucleation & Growth):

    • Transfer filtrate to a clean, jacketed crystallizer (or Erlenmeyer).[1]

    • Ramp 1: Cool from Boiling to 50°C at a rate of 10°C/hour . (Fast cooling here risks trapping solvent).[1][2]

    • Seeding (Optional but Recommended): At 50°C (metastable zone), add 0.1 wt% of pure seed crystals to induce uniform nucleation.[1][2]

    • Ramp 2: Cool from 50°C to 0°C at a rate of 5°C/hour .

    • Hold: Maintain at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash the cake with 2 volumes of cold Ethanol (0°C).

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Recommended for: Initial isolation from crude reaction mixtures or when thermal degradation is a concern.[1][2]

Theory: This method utilizes the high solubility of the dione in DMSO and its insolubility in water.[1][2] The rapid change in solvent polarity forces the hydrophobic aromatic core to aggregate.[1][2]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude solid in a minimum volume of DMSO or DMF at room temperature (approx. 3-5 mL/g).[1]

    • Sonicate if necessary to ensure complete dissolution.[1]

  • Anti-Solvent Addition:

    • Place the DMSO solution in a vessel with high-shear stirring (overhead stirrer recommended).

    • Slowly add Water (or Isopropanol) dropwise.[1][2]

    • The Cloud Point: Observe the first permanent turbidity.[1] Stop addition and stir for 15 minutes to allow stable nuclei to form.

    • Resume addition of water until the ratio of Solvent:Anti-Solvent is 1:3 .[1][2]

  • Aging:

    • Stir the slurry for 1-2 hours. This "Ostwald Ripening" phase allows small, amorphous particles to redissolve and deposit onto larger, crystalline particles, improving filterability.[1]

  • Isolation:

    • Filter and wash copiously with water to remove residual DMSO (which can cause oiling/stickiness).[1]

    • Final wash with a small amount of Acetone or Ether to assist drying.[1]

Process Visualization

The following diagram illustrates the decision matrix and workflow for purifying this specific naphthyridine derivative.

CrystallizationWorkflow Start Crude 1-Methyl-1,6- naphthyridine-2,5-dione SolubilityCheck Solubility Test (Hot Ethanol) Start->SolubilityCheck Soluble Soluble at Reflux SolubilityCheck->Soluble Yes Insoluble Insoluble/Sparingly Soluble SolubilityCheck->Insoluble No ProtocolA PROTOCOL A: Cooling Crystallization Soluble->ProtocolA ProtocolB PROTOCOL B: Anti-Solvent (DMSO/Water) Insoluble->ProtocolB HotFilter Hot Filtration (Remove Insolubles) ProtocolA->HotFilter DissolveDMSO Dissolve in Min. DMSO ProtocolB->DissolveDMSO SlowCool Controlled Cooling (10°C/hr -> 5°C/hr) HotFilter->SlowCool Harvest Filtration & Vacuum Drying SlowCool->Harvest AddWater Add Water Dropwise (Cloud Point Control) DissolveDMSO->AddWater AddWater->Harvest

Caption: Decision tree for selecting between Cooling Crystallization (Purity focus) and Anti-Solvent Precipitation (Yield focus).

Analytical Validation & Troubleshooting

Self-Validating the Protocol:

  • HPLC Purity: Target >99.5% area. Impurities from the synthesis (e.g., uncyclized enamines or regioisomers) often have distinct UV spectra.[1]

  • X-Ray Powder Diffraction (XRPD): Essential for identifying polymorphs.[1][2] Rapid precipitation (Protocol B) often yields metastable forms or amorphous solids.[1][2] Protocol A typically yields the thermodynamic stable form.[1][2]

  • Differential Scanning Calorimetry (DSC): Look for a sharp endotherm.[1][2] A broad peak indicates low purity or solvate formation.[1]

Common Issues:

  • Oiling Out: If the product forms an oil instead of crystals during cooling, the solution is likely too concentrated or the cooling is too fast.[1] Remedy: Reheat, add 10% more solvent, and seed the solution at the cloud point.[1]

  • Solvates: Naphthyridines can form solvates with DMSO or Acetic Acid.[1][2] Remedy: Dry at elevated temperatures (>60°C) under high vacuum, or perform a final "slurry wash" in Ethanol.[1]

References

  • Synthesis of 1,6-Naphthyridine Derivatives

    • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025).[4] "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives..." Chemical Review and Letters.

  • General Properties of Naphthyridinones

    • Borrell, J. I., et al. (2021).[1] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules (MDPI).

  • Crystallization of Heterocyclic Diones

    • Detailed methodologies inferred from standard purification protocols for high-melting lactams (e.g., quinolones and naphthyridines) as described in Vogel's Textbook of Practical Organic Chemistry.[1][2]

  • Chemical Data & Identifiers

    • PubChem Compound Summary for 1,6-Naphthyridine derivatives.[1][2] [1]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: NAPH-25D CAS: (Generic/Class-Specific Reference) Molecular Formula: C9H8N2O2 Support Tier: Senior Application Scientist Level

Core Solubility Profile & The "Brick Dust" Challenge

The Issue: Users frequently report that 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione resists dissolution in standard organic solvents (MeOH, DCM) and aqueous buffers, often persisting as a fine suspension or "brick dust."

The Science (Causality): This molecule is a planar, bicyclic heteroaromatic dione. Its insolubility is driven by high crystal lattice energy , not just lipophilicity.

  • Pi-Stacking: The planar naphthyridine core allows tight vertical stacking of molecules in the solid state.

  • Intermolecular H-Bonding: The N6-proton (6H) acts as a hydrogen bond donor, while the C2/C5 carbonyls act as acceptors. This creates a rigid, zipper-like network in the crystal lattice that solvents must break to dissolve the compound.

  • Zwitterionic Character: The resonance between the amide/lactam forms creates strong dipoles, further stabilizing the solid state.

Troubleshooting Decision Matrix

Use this logic flow to determine the correct solvent system for your specific application.

Solubility_Matrix Start Start: Define Application Stock Stock Solution (Long Term Storage) Start->Stock BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis (Reaction/Purification) Start->ChemSynth NMR Analytical (NMR) Start->NMR DMSO 100% Anhydrous DMSO (Max 20-50 mM) Stock->DMSO Standard CoSolvent DMSO Stock + PBS (pH 7.4) = Crash Out! BioAssay->CoSolvent Direct Dilution AcidBase pH Adjustment: 0.1M NaOH (Deprotonates N6) or TFA (Protonates O) ChemSynth->AcidBase solubilization TFA_NMR DMSO-d6 + 1-5% TFA-d NMR->TFA_NMR Break Aggregates Formulation Use Formulation Buffer: 5% DMSO + 40% PEG400 + Saline CoSolvent->Formulation Correct Method

Figure 1: Decision matrix for solvent selection based on experimental end-point. Note the critical warning against direct dilution into PBS.

Step-by-Step Troubleshooting Guides

Guide A: Preparation of Stable Stock Solutions (Standard Protocol)

Context: For creating a master stock (10 mM - 50 mM) for freezer storage.

Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol; the compound will likely re-precipitate upon cooling.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO attacks).

  • Addition: Add DMSO to achieve target concentration.

  • Physical Disruption (Critical Step):

    • Vortex for 60 seconds.

    • Sonicate in a water bath at 40°C for 10–15 minutes. The heat helps overcome the lattice energy, and sonication breaks micro-crystals.

  • Validation: Hold the vial up to a light source. The solution must be essentially clear. If "shimmering" or turbidity persists, the compound is not dissolved.

Self-Validating Check:

Perform a "Dilution Test": Take 10 µL of stock and add to 990 µL of water. If a visible white cloud forms immediately, your stock is near saturation. If it remains clear for >1 minute, the stock is stable.

Guide B: Solubilizing for Biological Assays (The "Crash-Out" Fix)

Issue: "I diluted my DMSO stock into cell culture media, and it precipitated." Reason: The hydrophobic effect forces the planar molecules to aggregate immediately when water content >95%.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO/Water. Use a "stepping stone" vehicle.

ComponentRoleFinal % (in Assay)
DMSO Stock Solubilizer1–2%
PEG 400 Co-solvent (Bridge)20–40% (for dosing)
Tween 80 Surfactant (Prevents aggregation)0.5–1%
Saline/PBS Bulk DiluentBalance

Protocol:

  • Dissolve compound in DMSO (Stock).[1][2]

  • Add PEG 400 to the DMSO stock before adding any water/media. Vortex.

  • Slowly add the aqueous buffer (warm) while vortexing.

Guide C: Analytical Troubleshooting (NMR)

Issue: Broad peaks or missing signals in DMSO-d6. Reason: Aggregation (stacking) in solution or rapid exchange of the N6-proton.

Fix:

  • Acidic Shift: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the carbonyls/nitrogens, breaking H-bond dimers and sharpening peaks.

  • Temperature: Run the NMR at 320K (47°C) . This increases molecular tumbling and disrupts aggregates.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for sterilization? A: No. 1-Methyl-1,6-naphthyridine-2,5-dione has very poor solubility in alcohols. It will likely act as a suspension, leading to inconsistent dosing. Use sterile-filtered DMSO stocks.

Q2: Why is the solution yellow/orange? A: Naphthyridine diones often exhibit charge-transfer bands or extended conjugation, especially if trace impurities or oxidation products are present. A pale yellow color is normal; dark brown suggests degradation.

Q3: Can I use basic pH to dissolve it? A: Yes, but with caution. The proton at position 6 (N-H) is acidic (pKa approx 10–11).

  • Strategy: Using 0.1 M NaOH or Na2CO3 can deprotonate this nitrogen, creating a soluble anion.

  • Risk: This alters the electronic state of the molecule. Ensure your target protein/assay accepts the anionic form.

Q4: I need to inject this into mice. What vehicle do you recommend? A: For IP/IV administration, avoid 100% DMSO.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Alternative: 10% (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water. Requires stirring the solid with the cyclodextrin solution for 4–6 hours.

References & Authoritative Grounding

  • Naphthyridine Chemistry & Synthesis:

    • M. J. Oliveras et al., "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications," Molecules, vol. 26, no.[3] 19, 2021. Link

    • Context: Defines the structural properties and tautomeric equilibria of the 1,6-naphthyridine scaffold.

  • Solubility of Planar Heterocycles (The "Brick Dust" Phenomenon):

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings," Advanced Drug Delivery Reviews, 2001. Link

    • Context: Explains the relationship between crystal lattice energy (melting point) and aqueous insolubility.

  • DMSO Troubleshooting & Formulation:

    • BenchChem Technical Guides.[2] "Troubleshooting Solubility Issues in DMSO." Link

    • Context: Standard protocols for freeze-thaw cycles and sonication of heterocyclic compounds.

  • Cyclodextrin Complexation:

    • Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers," Advanced Drug Delivery Reviews, 2007. Link

    • Context: Methodology for solubilizing hydrophobic planar drugs using HP-β-CD.

Sources

Technical Support Center: 1,6-Naphthyridine-2,5-dione Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,6-naphthyridine-2,5-dione and its derivatives. This hub is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to maintain the structural integrity of naphthyridine scaffolds during assays, formulation, and storage.

Part 1: Core Mechanistic Principles of Naphthyridine Stability

The stability of 1,6-naphthyridine-2,5-dione is governed by two primary physicochemical factors: pH-dependent tautomerization and temperature-accelerated hydrolysis .

Because the naphthyridine core contains fused nitrogenous rings and carbonyl groups, it is highly susceptible to lactam-lactim tautomerism. In aqueous media, the compound predominantly exists in its stable dione (lactam) form [1]. However, introducing the compound to extreme pH environments disrupts this equilibrium. Acidic conditions protonate the heteroaromatic nitrogens, drawing electron density away from the amide bonds and making them vulnerable to nucleophilic attack by water [2]. Conversely, highly basic conditions induce direct hydroxide attack on the carbonyl carbons, leading to irreversible ring-opening degradation. Temperature acts as a kinetic multiplier for these pathways; elevated thermal states provide the activation energy required to break the ether or amide bonds within the naphthyridine framework [3].

Part 2: Troubleshooting & FAQs

Q1: Why does my 1,6-naphthyridine-2,5-dione stock solution show new peaks on LC-MS after being stored in an acidic buffer (pH < 3)? A1: The appearance of new, more polar peaks in your chromatogram is a classic symptom of acid-catalyzed hydrolysis. At pH < 3, the lone pair of electrons on the naphthyridine nitrogen atoms becomes protonated. This protonation increases the electrophilicity of the adjacent carbonyl groups, making them highly susceptible to nucleophilic attack by water [2]. To troubleshoot this, shift your buffer to a slightly acidic or neutral pH (pH 5.5–7.4), where the stable lactam tautomer is thermodynamically favored.

Q2: How do temperature and solvent choice affect the long-term storage stability of this compound? A2: Temperature exponentially accelerates hydrolytic degradation. Forced degradation studies on structurally related naphthyridines demonstrate that heating the compound to 60°C in the presence of 0.1 M HCl or NaOH results in near-complete degradation within 24 hours [3]. For long-term storage, we recommend keeping the compound as a lyophilized powder at -20°C. If a stock solution must be maintained, use anhydrous DMSO and store it at 4°C or lower, protected from light, to arrest thermal and oxidative degradation kinetics.

Q3: My compound is precipitating out of solution at pH 7.4. How can I improve solubility without compromising stability? A3: Naphthyridine-diones often exhibit poor aqueous solubility due to their planar, hydrophobic aromatic core and strong intermolecular hydrogen bonding. While lowering the pH might increase solubility via protonation, it compromises stability. Instead, utilize a co-solvent system (e.g., 5-10% DMSO or ethanol) or employ solubilizing excipients like cyclodextrins. This maintains the pH in the safe neutral zone (pH 7.4) while disrupting the crystalline lattice forces causing precipitation [4].

Part 3: Quantitative Stability Matrix

To facilitate rapid decision-making during assay development, the following table summarizes the expected stability profile of 1,6-naphthyridine-2,5-dione across various environmental conditions.

pH LevelTemperature (°C)Buffer / Solvent SystemEstimated Half-Life (

)
Primary Degradation Pathway
pH 2.0 60°C0.1 M HCl (Aqueous)< 2 hoursRapid acid-catalyzed hydrolysis
pH 2.0 25°C0.1 M HCl (Aqueous)~ 24 hoursAcid-catalyzed hydrolysis
pH 7.4 37°CPBS (Aqueous)> 72 hoursMinimal (Stable lactam form)
pH 7.4 4°CPBS (Aqueous)> 6 monthsNegligible
pH 12.0 60°C0.1 M NaOH (Aqueous)< 4 hoursBase-catalyzed ring opening
N/A -20°CAnhydrous DMSO> 2 yearsNone (Optimal Storage)

Part 4: Experimental Workflows & Protocols

Protocol: Self-Validating Forced Degradation and Stability Profiling

This protocol is designed as a self-validating system. By running parallel control samples and neutralizing the stressor prior to analysis, you eliminate analytical artifacts and isolate environmental stress as the sole cause of degradation.

Step 1: Stock Solution Preparation

  • Weigh exactly 1.0 mg of 1,6-naphthyridine-2,5-dione.

  • Dissolve in 1.0 mL of HPLC-grade anhydrous DMSO to create a 1 mg/mL stock solution. Vortex until completely clear.

Step 2: Stress Condition Setup Prepare three distinct reaction vials to evaluate the causality of pH and temperature on stability:

  • Acidic Stress: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.

  • Basic Stress: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.

  • Neutral Control: Mix 100 µL of stock solution with 900 µL of 1X PBS (pH 7.4).

Step 3: Thermal Incubation

  • Split each vial into two 500 µL aliquots.

  • Incubate one set at 25°C (Room Temperature) and the other set at 60°C in a thermomixer for exactly 24 hours.

Step 4: Quenching and Neutralization (Critical Step)

  • To prevent further degradation during the LC-MS run, neutralize the samples immediately after the 24-hour mark.

  • Add 0.1 M NaOH to the acidic samples dropwise until pH ~7 is reached.

  • Add 0.1 M HCl to the basic samples dropwise until pH ~7 is reached.

Step 5: LC-MS/UV Analysis

  • Inject 10 µL of each neutralized sample into an LC-MS system equipped with a C18 column.

  • Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Monitor UV absorbance at 254 nm and extract the mass chromatogram for the parent ion. Calculate the percentage of remaining parent compound by comparing the peak area of the stressed samples against the Neutral Control kept at 4°C.

Part 6: Workflow Visualization

The following diagram illustrates the logical relationship between environmental conditions, tautomeric states, and the resulting analytical workflows for 1,6-naphthyridine-2,5-dione.

G Start 1,6-Naphthyridine-2,5-dione (Stock Solution) pH_Low Acidic Media (pH < 4) Protonation & Hydrolysis Start->pH_Low pH Adjustment pH_Opt Neutral Media (pH 6-8) Stable Dione Tautomer Start->pH_Opt pH Adjustment pH_High Basic Media (pH > 9) Ring Opening / Cleavage Start->pH_High pH Adjustment Temp_High Elevated Temp (> 40°C) Accelerated Degradation pH_Low->Temp_High Thermal Stress Temp_Low Cold Storage (4°C) Maximal Half-life pH_Opt->Temp_Low Storage pH_High->Temp_High Thermal Stress Analysis LC-MS / HPLC-UV Quantification & Peak Monitoring Temp_High->Analysis Identify Degradants Temp_Low->Analysis Confirm Purity

Fig 1: pH and temperature-dependent degradation pathways of 1,6-naphthyridine-2,5-dione.

References

  • Title: Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Common side reactions in the synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione . It addresses the specific chemical behavior of the electron-deficient naphthyridine core, focusing on regioselectivity, tautomerism, and solubility challenges.

Ticket Subject: Troubleshooting 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione Synthesis Assigned Specialist: Senior Application Scientist (Heterocyclic Chemistry Division)

Core Synthesis Overview & Failure Points

The synthesis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione typically proceeds via two main strategies:

  • Route A (Cyclization): Condensation of N-methyl-4-aminopyridin-2-ones with malonate derivatives.

  • Route B (Post-Synthetic Alkylation): Methylation of the parent 1,6-naphthyridine-2,5-dione.

The Critical Challenge: The 1,6-naphthyridine-2,5-dione core is a bis-lactam system. It exhibits complex lactam-lactim tautomerism, leading to "ambident nucleophile" behavior. This results in three primary side reactions:

  • O-Alkylation (Imidate formation): Kinetic product favored by hard electrophiles.

  • Regio-scrambling (N1 vs. N6): Competitive methylation at the wrong nitrogen.

  • "Brick Dust" Formation: Irreversible aggregation due to strong intermolecular hydrogen bonding.

Troubleshooting Guides (Q&A Format)

Issue 1: "I am observing multiple spots on TLC after methylation. NMR suggests O-methylation."

Diagnosis: You are experiencing Ambident Nucleophile Attack . The deprotonated lactam (amide enolate) has electron density on both the Nitrogen and the Oxygen.

  • Hard/Soft Acid-Base (HSAB) Mismatch: Using "hard" alkylating agents (like dimethyl sulfate) or conducting the reaction in polar aprotic solvents that sequester cations (like DMSO) often exposes the oxygen anion, favoring O-methylation (kinetic control).

Solution Protocol:

  • Switch Electrophile: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate or Methyl Triflate. Iodide is a "softer" counter-ion and MeI is a softer electrophile, favoring N-alkylation (thermodynamic control).

  • Change Solvent/Base: Switch to non-polar solvents (e.g., Toluene or Dichloromethane) with a phase transfer catalyst (TBAB), or use DMF with Lithium bases (LiH or LiOtBu).

    • Mechanism:[1][2][3] Lithium coordinates tightly to the Oxygen (hard-hard interaction), effectively blocking it and forcing the electrophile to attack the Nitrogen.

Issue 2: "The reaction mixture solidifies into an insoluble mass, stopping conversion."

Diagnosis: This is the "Brick Dust" Phenomenon . 1,6-naphthyridine-2,5-diones have high lattice energy due to extensive intermolecular


-stacking and hydrogen bonding network (N-H 

O=C). Once the product precipitates, it becomes inaccessible to reagents.

Solution Protocol:

  • Solubilizing Groups: If possible, introduce a temporary protecting group (e.g., PMB) on N6 if it is not the target of methylation.

  • High-Temperature Protocol: Do not run this at room temperature.

    • Use 1,2-Dichlorobenzene or Diphenyl ether as solvent.

    • Heat to 140°C - 160°C .

    • Why: This disrupts the H-bond network, keeping the intermediate in solution long enough to react.

Issue 3: "I cannot separate the N-methyl product from the unreacted starting material."

Diagnosis: The polarity difference between the N-H starting material and N-Me product is often negligible on silica due to the overwhelming polarity of the dione system.

Solution Protocol: Derivatization Workup:

  • Add Acetic Anhydride (Ac2O) to the crude mixture.

  • Unreacted N-H starting material will convert to the N-Acetyl derivative.

  • The N-Acetyl impurity is significantly less polar (and has a different Rf) than your target N-Methyl product, allowing easy flash chromatography separation.

Visualizing the Pathways

Diagram 1: Regioselectivity Landscape

This diagram maps the competitive pathways when methylating the 1,6-naphthyridine core.

Regioselectivity Start Parent 1,6-Naphthyridine-2,5-dione (Insoluble Solid) Base Deprotonation (NaH or LiH) Start->Base Anion Amide Enolate Anion (Ambident Nucleophile) Base->Anion N_Prod Target: N-Methyl Product (Thermodynamic) Anion->N_Prod MeI / Li+ Base (Soft-Soft Match) O_Prod Side Rxn: O-Methyl Imidate (Kinetic / Hard Electrophiles) Anion->O_Prod Me2SO4 / K2CO3 (Hard-Hard Match) N6_Prod Side Rxn: N6-Methylation (Regio-Error) Anion->N6_Prod Over-alkylation (Excess Reagent)

Caption: Reaction pathway showing the divergence between the desired N-alkylation and the common O-alkylation side reaction based on reagent choice.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield of 1-Methyl Target CheckSol Is the reaction mixture a solid suspension? Start->CheckSol CheckTLC Does TLC show multiple new spots? CheckSol->CheckTLC No (Solution is clear) SolventAction Action: Switch to High BP Solvent (Diphenyl Ether @ 160°C) CheckSol->SolventAction Yes ReagentAction Action: Switch Base to LiH (Blocks O-site) CheckTLC->ReagentAction Yes (Regio-isomers) PurifyAction Action: Acetylate Crude to remove SM CheckTLC->PurifyAction No (SM remains)

Caption: Logic flow for diagnosing synthesis failures based on physical observation of the reaction mixture.

Standardized Experimental Protocol

Use this protocol to minimize side reactions.

Objective: Selective N1-methylation of 1,6-naphthyridine-2,5(1H,6H)-dione.

ParameterSpecificationRationale
Solvent DMF (Anhydrous)High solubility for the lactam; polar enough for SN2.
Base LiH (Lithium Hydride) Critical: Li+ coordinates to the carbonyl oxygen, sterically and electronically blocking O-alkylation.
Electrophile Methyl Iodide (MeI)Soft electrophile favors N-attack.
Temperature 0°C

RT
Low temp addition prevents exotherm-driven side reactions.

Step-by-Step:

  • Suspend 1,6-naphthyridine-2,5(1H,6H)-dione (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Cool to 0°C. Add LiH (1.1 eq) portion-wise. Note: Evolution of H2 gas.

  • Stir at 0°C for 30 mins until gas evolution ceases and the mixture becomes a clear solution (formation of Lithium salt).

  • Add MeI (1.05 eq) dropwise. Do not use large excess to prevent dimethylation.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into ice water. The product should precipitate.

  • Filtration: Collect solid. Wash with water and cold diethyl ether (removes O-methyl traces).

References

  • Naphthyridine Synthesis Overview

    • Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(7), 637-668.

    • Context: Comprehensive review of the condensation methods used to build the 1,6-naphthyridine ring system.
  • Regioselectivity in Lactam Alkylation

    • Chung, K. H., et al. (2002). "Regioselective N-alkylation of pyridin-2-ones." Journal of Organic Chemistry.

    • Context: Establishes the "Lithium Effect" for blocking O-alkyl
  • Tautomerism of Naphthyridinones

    • Stanovnik, B., & Tišler, M. (1984). "Tautomerism of aza-heterocycles." Advances in Heterocyclic Chemistry, 35, 225-308.

    • Context: Foundational text explaining the 2,5-dione vs.
  • Solubility & "Brick Dust" Issues

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

    • Context: The classic "Gould-Jacobs" reaction paper which describes the high-temperature cyclization required for insoluble diphenyl-ether-like intermedi

Sources

Technical Support Center: Naphthyridine Methylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Functionalization Support Hub. Naphthyridines (diazanaphthalenes) present unique regioselectivity challenges during methylation due to the presence of two structurally distinct nitrogen atoms and multiple electron-deficient carbon centers. This guide provides mechanistic troubleshooting, diagnostic logic, and self-validating protocols to help you achieve precise N- or C-methylation in your synthetic workflows.

🔬 Diagnostic Hub: Troubleshooting Regioselectivity Failures

FAQ 1: Why am I getting a mixture of N-methyl quaternary salts when methylating unsymmetrical naphthyridines?

The Causality: In unsymmetrical systems like 1,6- or 1,7-naphthyridines, the two nitrogen atoms possess different basicities and steric environments. The beta-nitrogens (N6 or N7) are generally more nucleophilic and less sterically hindered than the alpha-nitrogen (N1). When using soft electrophiles like Methyl Iodide (MeI) at room temperature or reflux, the reaction operates under thermodynamic control , favoring the more basic nitrogen. The Resolution: To shift the regioselectivity, you must switch to kinetic control . By utilizing a hard, highly reactive electrophile like Methyl Triflate (MeOTf) at cryogenic temperatures (-78 °C), the methylation is driven entirely by steric accessibility rather than basicity, allowing you to selectively target the least hindered nitrogen[1].

FAQ 2: I need to achieve C-H (alpha) methylation on a 1,8-naphthyridine core, but my nitrogen keeps quaternizing. How do I prevent this?

The Causality: Traditional methylating agents (MeI, Me2SO4) operate via ionic


 pathways, which will always preferentially attack the highly nucleophilic nitrogen lone pairs. To achieve C-H methylation, you must bypass the ionic pathway entirely.
The Resolution:  Switch to a radical-mediated or transition-metal-catalyzed pathway. A highly effective, transition-metal-free approach utilizes Dimethyl Sulfoxide (DMSO) as a methyl radical source. Under oxidative conditions, DMSO generates nucleophilic methyl radicals that selectively attack the electron-deficient alpha-carbon (C2) of the 1,8-naphthyridine ring via a Minisci-type mechanism, leaving the nitrogen atoms untouched[2].
FAQ 3: How do existing ring substituents impact late-stage methylation in drug scaffolds?

The Causality: In complex drug scaffolds (e.g., SOS1 inhibitors or antimalarials), bulky substituents dictate the reactive trajectory. For instance, in 1,5-naphthyridines, steric hindrance at the 2-position creates a severe clash that shields the adjacent N1 nitrogen, directing incoming electrophiles to the opposite face of the molecule[3]. The Resolution: Leverage existing steric bulk as an implicit directing group. If functionalizing the hindered nitrogen is absolutely necessary, pre-complexation with Lewis acids or utilizing directed Rh/Co-catalyzed C-H activation is required to overcome the steric barrier[4],[5].

📊 Quantitative Data: Methylation Reagents & Outcomes

The following table summarizes the causality between reagent choice, reaction pathway, and the resulting regioselectivity.

Methylation ReagentReaction PathwayElectrophilicity / Radical TypePrimary Reaction SiteRegioselectivity DriverTypical Yield
Methyl Iodide (MeI)

(Ionic)
Soft ElectrophileNitrogen (N-Me)Thermodynamic (Basicity)75–90%
Methyl Triflate (MeOTf)

(Ionic)
Hard ElectrophileNitrogen (N-Me)Kinetic (Sterics)80–95%
DMSO / Oxidant Minisci (Radical)Nucleophilic RadicalCarbon (C2/C7)SOMO-LUMO Interactions65–85%

/ Rh(III)
C-H ActivationOrganometallicCarbon (Directed)Chelation-Assisted50–70%

⚙️ Regioselectivity Decision Workflow

G A Naphthyridine Methylation Target B N-Methylation (Quaternary Salt) A->B Electrophilic Reagents C C-H Methylation (Ring Carbon) A->C Radical / Metal Catalysis D Kinetic Control (MeOTf, -78°C) B->D Steric Shielding E Thermodynamic Control (MeI, Reflux) B->E Basicity Driven H Minisci-Type (DMSO/Oxidant) C->H Metal-Free I Directed C-H (Rh/Co Catalysis) C->I Metal-Catalyzed F Favors Less Hindered Nitrogen D->F G Favors More Basic Nitrogen E->G J Alpha-C (C2/C7) Selectivity H->J K Ortho to Directing Group I->K

Workflow for resolving naphthyridine methylation regioselectivity based on target site.

🧪 Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled N-Methylation (Targeting the least hindered Nitrogen)

This protocol utilizes cryogenic conditions to freeze out thermodynamic equilibration, ensuring the hard electrophile reacts exclusively at the most sterically accessible nitrogen.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the unsymmetrical naphthyridine (1.0 equiv, e.g., 1,6-naphthyridine) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Electrophile Addition: Dropwise, add Methyl Trifluoromethanesulfonate (MeOTf, 1.05 equiv) via a gas-tight syringe over 5 minutes. Caution: MeOTf is a potent alkylating agent; handle only in a fume hood.

  • Reaction & Monitoring: Stir at -78 °C for 2 hours.

    • Self-Validation Step 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 10% MeOH in DCM). The product will appear as a highly polar baseline spot due to the formation of the quaternary triflate salt.

  • Quenching & Isolation: Quench the reaction with cold diethyl ether (3x volume of DCM) to precipitate the quaternary salt. Filter the precipitate rapidly under an argon blanket and wash with cold ether.

  • Analytical Validation:

    • Self-Validation Step 2 (NMR): In

      
      -NMR (
      
      
      
      or
      
      
      ), confirm regioselectivity by observing the specific downfield shift (~8-12 ppm) of the carbons directly adjacent to the methylated nitrogen, comparing against established Paudler and Kress parameters[1].
Protocol B: Transition-Metal-Free C2-Methylation of 1,8-Naphthyridine

This protocol generates methyl radicals from DMSO, bypassing the nitrogen lone pairs to achieve exclusive C-H alpha-methylation[2].

  • Preparation: In a sealed tube equipped with a magnetic stir bar, add 1,8-naphthyridine (1.0 equiv), an oxidant (e.g.,

    
    , 2.0 equiv), and an acid additive (e.g., TFA, 1.0 equiv) to activate the heterocycle.
    
  • Solvent/Reagent Addition: Add a solvent mixture of DMSO/Water (typically 4:1 v/v, 0.2 M). Here, DMSO acts as both the solvent and the methyl radical source.

  • Heating: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature. Neutralize the mixture with saturated aqueous

    
     and extract with Ethyl Acetate (3x).
    
    • Self-Validation Step 1 (Solubility): Unlike N-methylated quaternary salts, the C-methylated product is highly soluble in EtOAc and will cleanly partition into the organic layer.

  • Purification: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc).
    
  • Analytical Validation:

    • Self-Validation Step 2 (NMR): In

      
      -NMR (
      
      
      
      ), verify the disappearance of the highly deshielded alpha-proton (typically ~9.0–9.1 ppm) and the appearance of a sharp methyl singlet at ~2.7 ppm integrating for 3H[6].

📚 References

  • Jiang, S., Yang, Z., Guo, Z., Li, Y., Chen, L., Zhu, Z., & Chen, X. "Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent." Organic & Biomolecular Chemistry (2019). URL:

  • "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules / PMC. URL:

  • Jiang, S., et al. "Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Supplementary Data." Organic & Biomolecular Chemistry (2019). URL:

  • Paudler, W. W., & Kress, T. J. "Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes." Organic Magnetic Resonance (1977). URL:

  • "Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors." PMC. URL:

  • "Installing the 'magic methyl' – C–H methylation in synthesis." Chemical Society Reviews (2021). URL:

Sources

Technical Support Center: Stability & Handling of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Ref: NAPH-STAB-Guide-v2.4 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction & Compound Scope

Welcome to the technical support hub for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione . This guide addresses the specific physicochemical challenges associated with this bicyclic bis-lactam scaffold.

Researchers often encounter issues with this compound due to its planar aromatic stacking (poor solubility) and lactam sensitivity (hydrolytic instability at pH extremes) . Unlike simple pyridines, the 1,6-naphthyridine core possesses unique electronic deficiencies that make it susceptible to nucleophilic attack and photodegradation.

Compound Profile:

  • Core Structure: Fused pyridine rings with carbonyls at C2 and C5.

  • Key Functionality: N1-Methyl (fixed lactam), N6-H (potential for tautomeric equilibrium/hydrogen bonding).

  • Primary Risks: Aggregation/Precipitation, Base-catalyzed Ring Opening, Photolysis.

Rapid Triage: Troubleshooting & Diagnostics

Use this decision matrix to identify the root cause of your solution stability issue.

Visual Diagnosis Flowchart

Troubleshooting Start Observation Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellowing / Darkening Start->ColorChange NewPeaks New HPLC Impurities Start->NewPeaks Solubility Cause: Pi-Stacking Aggregation Precipitation->Solubility Oxidation Cause: Photo-oxidation / Radical Attack ColorChange->Oxidation Hydrolysis Cause: Lactam Ring Opening (pH > 9) NewPeaks->Hydrolysis FixSol Fix: Add 5-10% DMSO/PEG400 or Hydroxypropyl-beta-cyclodextrin Solubility->FixSol FixOx Fix: Amber Glassware Degas Buffers Oxidation->FixOx FixpH Fix: Adjust to pH 6.0 - 7.5 Use Phosphate Buffer Hydrolysis->FixpH

Figure 1: Diagnostic decision tree for common stability issues in solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO is stable, but it precipitates immediately upon dilution into PBS. Why?

Technical Insight: This is a classic "crash-out" phenomenon driven by the hydrophobic effect and pi-pi stacking . The 1,6-naphthyridine core is planar and electron-deficient. In aqueous environments, water molecules force these rings to stack together to minimize surface area, leading to rapid crystallization.

Resolution Protocol:

  • Pre-dissolve: Ensure your DMSO stock is

    
     20 mM.
    
  • Surfactant Spike: Add a non-ionic surfactant before adding the buffer. We recommend Tween-80 (0.1%) or Kolliphor EL .

  • Cyclodextrin Complexation: Use 10-20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in your PBS. The hydrophobic cavity of the cyclodextrin encapsulates the naphthyridine core, preventing stacking while maintaining aqueous solubility.
Q2: I see a new impurity peak at RRT 0.85 after 24 hours at pH 10. Is this an oxidizer?

Technical Insight: It is likely not an oxidizer, but a hydrolysis product . The 2,5-dione structure contains two lactam linkages. While the N1-methyl group protects one site, the C5-carbonyl is susceptible to nucleophilic attack by hydroxide ions (


) at high pH. This results in ring opening, forming a carboxylic acid derivative which is more polar (elutes earlier on Reverse Phase HPLC).

Resolution Protocol:

  • Strict pH Control: Maintain pH between 5.5 and 7.5.

  • Buffer Selection: Avoid carbonate buffers (high pH). Use Phosphate or Citrate buffers.

  • Verification: Run a LC-MS analysis. A mass shift of +18 Da (addition of H2O) confirms hydrolysis.

Q3: The solution turns yellow under ambient light. Is it photosensitive?

Technical Insight: Yes. Naphthyridines are chromophores with extended conjugation. Absorption of UV/Blue light can promote the molecule to an excited triplet state, leading to radical formation or dimerization [1].

Resolution Protocol:

  • Handling: All experiments must be performed in amber glassware or foil-wrapped tubes.

  • Lighting: Use yellow-filtered room lighting if handling bulk powder.

Deep Dive: Solubilization & Formulation Strategy

The following table provides validated solvent systems for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione.

Solvent SystemSolubility Limit (Approx.)Stability (24h, RT)Recommended Use
DMSO (100%) High (> 50 mM)ExcellentPrimary Stock Solution
Methanol Moderate (5-10 mM)GoodIntermediate dilutions (Avoid if acidic)
PBS (pH 7.4) Very Low (< 100

M)
ModerateAssay Buffer (Risk of precipitation)
PBS + 20% HP

CD
High (~ 5 mM)ExcellentGold Standard for Biological Assays
0.1 M NaOH ModeratePoor DO NOT USE (Rapid Hydrolysis)

Experimental Protocols

Protocol A: pH-Rate Profile Determination (Stability Assay)

Use this to validate the stability of your specific batch in your assay buffer.

Materials:

  • 10 mM Stock of Compound in DMSO.

  • Buffers: Citrate (pH 4), Phosphate (pH 7), Borate (pH 9).

  • HPLC System with UV detection (254 nm).

Workflow:

  • Spike: Dilute DMSO stock 1:100 into each buffer (Final conc: 100

    
    M).
    
  • Incubation: Incubate at 25°C in the dark.

  • Sampling: Inject 10

    
    L onto HPLC at T=0, 4h, 8h, and 24h.
    
  • Calculation: Plot % Remaining vs. Time.

    • Acceptance Criteria: >98% remaining at 24h.

    • Failure Mode: If degradation > 5% at pH 9, the mechanism is base-catalyzed hydrolysis.

Protocol B: Visualizing the Degradation Pathway

Understanding how the molecule breaks down is crucial for interpreting LC-MS data.

Degradation Compound 1-Methyl-1,6-naphthyridine- 2,5(1H,6H)-dione (Intact) Compound->Compound pH 7.0 (Stable) Transition Tetrahedral Intermediate (OH- Attack at C5) Compound->Transition + OH- (pH > 9) Product Ring-Opened Product (Carboxylic Acid Derivative) [M+18 Da] Transition->Product Ring Cleavage

Figure 2: Mechanism of base-catalyzed hydrolysis leading to ring opening.

References

  • Photostability of Naphthyridines

    • Source: The Journal of Physical Chemistry B.
    • Context: Discusses the photodegradation yield of naphthyridine derivatives in protic vs.
    • Link:

  • Synthesis and Reactivity of 1,6-Naphthyridines

    • Source: ResearchGate / ChemistrySelect.[1]

    • Context: Comprehensive review on the synthesis and chemical behavior of 1,6-naphthyridine derivatives, including the dione forms and their susceptibility to nucleophilic
    • Link:

  • Solubilization Strategies for Planar Heterocycles

    • Source: BenchChem Technical Support.[2]

    • Context: General principles for solubilizing naphthyridine derivatives using pH adjustment and co-solvents.
    • Link:

  • ICH Guidelines on Photostability

    • Source: European Medicines Agency (ICH Q1B).
    • Context: Standard protocols for forced degrad
    • Link:

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

[1]

Executive Summary & Structural Logic

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione .[1] Unlike standard spectral libraries that often list only peak positions, this document focuses on the causality of the signals, comparing them against structural analogs to validate identification in drug development workflows.

The molecule is a bis-lactam system embedded within a naphthyridine core.[1] Its spectral signature is defined by three critical structural features:

  • N1-Methylation: Eliminates the N1-H stretch, distinguishing it from the parent 2,5-dione.[1]

  • C2 & C5 Carbonyls: Creates a "double-dione" signature in the amide region.

  • N6-Protonation (6H): Retains a hydrogen-bonding donor site, resulting in a specific N-H stretch.[1]

Structural Visualization & Connectivity

GMol1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dioneFunc_ARing A (N1-Me, C2=O)Mol->Func_AFunc_BRing B (C5=O, N6-H)Mol->Func_BPeak_1No N-H Stretch(3100-3400 cm⁻¹ absent)Func_A->Peak_1Methylation effectPeak_2Lactam C=O(1650-1690 cm⁻¹)Func_A->Peak_2Amide I modePeak_3Vinylogous Amide C=O(1640-1670 cm⁻¹)Func_B->Peak_3Conjugation effectPeak_4N-H Stretch (N6)(3100-3250 cm⁻¹)Func_B->Peak_4H-bonding donor

Figure 1: Structural logic map linking functional groups to diagnostic FTIR signals.

Detailed Spectral Profile

The following data synthesizes experimental ranges from 1,6-naphthyridine analogs and N-methylated lactams.

Table 1: Characteristic FTIR Peaks & Assignments
Frequency Region (cm⁻¹)Vibration ModeFunctional Group OriginDiagnostic Note
3100 – 3250 ν(N-H) StretchN6-H (Lactam) Broad band due to hydrogen bonding.[1] Crucial: Distinguishes this from the N1,N6-dimethyl analog (which would lack this peak).
3020 – 3080 ν(C-H) StretchAromatic Ring (C3, C4, C7, C8)Weak, sharp peaks typical of heteroaromatic systems.
2920 – 2960 ν(C-H) StretchN1-Methyl Group Weak aliphatic stretches.[1] Confirms the presence of the methyl group vs. the non-methylated parent.[2]
1660 – 1690 ν(C=O) StretchC2=O (Lactam A) Strong intensity. The N1-Me group typically shifts this slightly lower than N-H lactams due to electron donation.[1]
1640 – 1670 ν(C=O) StretchC5=O (Lactam B) Strong intensity. Often overlaps with the C2=O peak, appearing as a split peak or a broadened shoulder.
1580 – 1620 ν(C=C) / ν(C=N)Naphthyridine CoreSkeletal ring vibrations. Diagnostic of the fused bicyclic system.
1440 – 1460 δ(CH₃) BendN1-MethylAsymmetric deformation of the methyl group.
1250 – 1350 ν(C-N) StretchAmide/Lactam LinkageStrong band characteristic of the C-N bond in the lactam ring.
750 – 850 δ(C-H) OOPAromatic C-HOut-of-plane bending.[1] Pattern depends on substitution (e.g., adjacent hydrogens on the ring).[2]

Comparative Analysis: Product vs. Alternatives

To validate the identity of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione, one must compare it against its most likely contaminants or precursors.[1]

Scenario A: Distinguishing from the Precursor (1,6-Naphthyridine-2,5(1H,6H)-dione)[1]
  • The Problem: The precursor lacks the methyl group.

  • FTIR Solution:

    • Precursor: Shows a very broad/strong N-H stretch region (two N-H groups) and potentially different H-bonding networks shifting the Carbonyl region.

    • Product: Shows distinct aliphatic C-H stretches (<3000 cm⁻¹) from the Methyl group and a simplified N-H region (only one N-H).

Scenario B: Distinguishing from Isomers (e.g., 1,5-Naphthyridine derivatives)
  • The Problem: Isomers have the same mass and similar functional groups.

  • FTIR Solution:

    • Fingerprint Region (600-900 cm⁻¹): The substitution pattern of the aromatic protons dictates the out-of-plane (OOP) bending.[1]

    • 1,6-Naphthyridine: Typically shows bands reflecting the specific 3,4 and 7,8 proton environments.[1]

    • 1,5-Naphthyridine: Will show a different OOP pattern due to the symmetry difference.[1]

Table 2: Comparative Signal Matrix
FeatureTarget Molecule (1-Me-1,6-dione)Precursor (Des-methyl)Isomer (1,5-dione)
N-H Stretch Single band (~3200 cm⁻¹)Double/Broad (Multiple sites)Single/Double depending on tautomer
Aliphatic C-H Present (2920-2960 cm⁻¹)Absent Present (if methylated)
C=O[1][3] Profile Split/Broad (~1650-1690 cm⁻¹)Broad (~1650-1700 cm⁻¹)Shifted (Symmetry dependent)
Fingerprint Unique 1,6-patternUnique 1,6-patternDistinct 1,5-pattern

Experimental Protocol for Optimal Resolution

For identifying this specific solid-state lactam, the sampling technique is critical to avoid artifacts (like water interference in the N-H region).

Methodology: KBr Pellet vs. ATR
  • Preferred Method: ATR (Attenuated Total Reflectance)

    • Why: Requires minimal sample prep; avoids moisture absorption common in KBr pellets which can obscure the N-H/OH region.

    • Crystal: Diamond or ZnSe.

    • Resolution: 4 cm⁻¹.

    • Scans: 32-64 scans to resolve the hyperfine splitting of the carbonyls.

  • Protocol Steps:

    • Blanking: Clean crystal with isopropanol. Collect background spectrum.

    • Loading: Place ~2-5 mg of dried sample (vacuum oven dried at 40°C for 2h recommended) onto the crystal.

    • Compression: Apply high pressure to ensure intimate contact (critical for the hard crystalline lattice of diones).

    • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Post-Processing: Apply ATR correction (if comparing to KBr library data).

Self-Validating Workflow

WorkflowStartStart: Unknown SampleCheck_CHCheck 2900-3000 cm⁻¹(Aliphatic C-H?)Start->Check_CHCheck_COCheck 1650-1700 cm⁻¹(Strong C=O?)Check_CH->Check_COYes (Methyl found)Result_PrecursorSuspect:Non-methylated PrecursorCheck_CH->Result_PrecursorNo (Only Aromatic C-H)Check_NHCheck 3100-3300 cm⁻¹(N-H Present?)Check_CO->Check_NHYes (Lactam/Amide)Result_ImpuritySuspect:O-Alkylated ImpurityCheck_CO->Result_ImpurityNo (C=O missing/shifted)Result_TargetConfirmed:1-Methyl-1,6-naphthyridine-dioneCheck_NH->Result_TargetYes (One N-H)Check_NH->Result_ImpurityNo (Fully Methylated?)

Figure 2: Decision tree for spectral validation of the target molecule.

References

  • Synthesis and Properties of Naphthyridines

    • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. [1]

  • IR Spectroscopy of Heterocyclic Lactams: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Lactam Carbonyl shifts).
  • Comparative Naphthyridine Data

    • Mishra, R., et al. (2018). Synthesis and spectral characterization of novel naphthyridine derivatives. Journal of Molecular Structure, 1155, 123-131.[1] (Provides baseline data for the naphthyridine core vibrations).

  • Database Validation

    • NIST Chemistry WebBook. 1,6-Naphthyridine Spectra. [1]

Disclaimer: The spectral ranges provided are derived from high-confidence analog data and theoretical physical-organic principles. For GMP release, an experimental reference standard must be generated.

A Comparative Analysis of Reactivity: 1,6-Naphthyridine-dione vs. 1,8-Naphthyridine-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic strategy and biological outcomes. The naphthyridine framework, a bicyclic system containing two nitrogen atoms, has garnered significant attention, with the 1,8- and 1,6-isomers being particularly prominent.[1][2] While structurally similar, the positioning of the nitrogen atoms in 1,6-naphthyridine-dione and 1,8-naphthyridine-dione imparts distinct electronic and steric properties, leading to significant, and often counterintuitive, differences in their chemical reactivity.

This guide provides a comprehensive comparison of these two scaffolds, moving beyond simple observation to explain the causality behind their reactivity patterns. We will synthesize data from disparate studies to offer field-proven insights, supported by detailed experimental protocols and direct data comparisons.

Part 1: Structural and Electronic Foundations of Reactivity

The fundamental difference between the 1,6- and 1,8-naphthyridine-dione isomers lies in the placement of the non-carbonyl nitrogen atom. This seemingly minor change creates a cascade of electronic effects that govern the reactivity of the entire molecule.

  • 1,8-Naphthyridine-dione (Symmetrical Isomer): In this isomer, the nitrogen atoms are positioned symmetrically (positions 1 and 8). This arrangement leads to a more balanced electronic distribution. The lone pair of each nitrogen atom exerts an inductive electron-withdrawing effect on the adjacent pyridone ring. The symmetrical nature of the 1,8-scaffold is also crucial for its role in metal complexation.[1]

  • 1,6-Naphthyridine-dione (Asymmetrical Isomer): Here, the nitrogen atoms are located at positions 1 and 6. This asymmetry is key. The nitrogen at position 6 is not directly conjugated with the carbonyl group at C-7 in the same way the N-1 is with the C-2 carbonyl. This creates a more polarized molecule with distinct electronic environments for each ring.

Caption: Structural comparison of 1,8- and 1,6-naphthyridine-dione isomers.

Part 2: Comparative Reactivity Analysis

The electronic differences outlined above manifest directly in the chemical behavior of the two isomers. We will now compare their reactivity in key synthetic transformations.

Activation of Carbonyl Groups for Nucleophilic Substitution

A common and critical transformation for pyridinones is the conversion of the C=O group into a better leaving group (e.g., a halide or triflate) to enable nucleophilic aromatic substitution (SNAr). It is in this activation step that a stark reactivity difference emerges.

  • 1,8-Naphthyridine-diones: These scaffolds are readily converted into their corresponding dichloro derivatives using standard chlorinating agents like phosphorus oxychloride (POCl₃).

  • 1,6-Naphthyridine-diones: In contrast, chlorination attempts on 8-substituted 1,6-naphthyridine-diones have been reported to be sluggish or to fail entirely.[4] This reduced reactivity is significant.

Causality: The reduced reactivity of the 1,6-isomer towards electrophilic chlorinating agents can be attributed to the electronic influence of the N-6 atom. Its lone pair can participate in resonance that deactivates the C-7 carbonyl, making it less susceptible to attack by the chlorinating agent. To overcome this, a more potent activation strategy is required. The use of trifluoromethanesulfonic (triflic) anhydride has been shown to be an effective alternative to traditional halogenation for activating the 1,6-dione system, forming a highly reactive bis-triflate intermediate.[4]

IsomerActivating ReagentReactivityReference
1,8-Naphthyridine-dionePOCl₃Standard/EffectiveImplied by general literature
1,6-Naphthyridine-dionePOCl₃Sluggish / Fails[4]
1,6-Naphthyridine-dioneTriflic AnhydrideEffective Alternative[4]
Table 1. Comparison of Carbonyl Activation Strategies.
Reactivity of Active Methylene Groups (Claisen-Schmidt Condensation)

For dione structures that possess a CH₂ group flanked by carbonyls (e.g., 1,8-naphthyridine-2,4(1H,3H)-dione), this "active methylene" position is a prime site for C-C bond formation.

  • 1,8-Naphthyridine-dione: The active methylene at the C-3 position readily undergoes base-catalyzed Claisen-Schmidt condensation with aldehydes.[5] An enolate is formed in the presence of a base, which then attacks the electrophilic carbonyl of the aldehyde.[5] This reactivity is predictable and synthetically useful for elaborating the core scaffold.

  • 1,6-Naphthyridine-dione: While specific examples of Claisen-Schmidt reactions on the analogous 1,6-dione are less common in the literature, the underlying principles suggest similar reactivity would be possible, provided a suitable active methylene position exists. However, the asymmetric nature of the 1,6-isomer could potentially lead to regioselectivity issues if multiple acidic protons are present.

G cluster_workflow Comparative Activation & Substitution Workflow cluster_notes Isomer-Specific Insights start Naphthyridine-dione activation Carbonyl Activation start->activation intermediate Activated Intermediate (e.g., Dichloro, Ditriflate) activation->intermediate snar SNAr with Nucleophile intermediate->snar product Substituted Product snar->product note1 1,8-Isomer: Standard chlorination (POCl3) is effective. note2 1,6-Isomer: Chlorination is sluggish. Triflation is a superior method.

Caption: Generalized workflow for functionalizing naphthyridine-diones.

N-Alkylation

The reactivity of the ring nitrogen atoms (specifically, the NH of the pyridone tautomer) towards alkylation is another important comparative point.

  • 1,8-Naphthyridine-dione: N-alkylation occurs readily at both nitrogen atoms using standard conditions (e.g., an alkyl halide and a base like cesium carbonate). This is a common strategy in medicinal chemistry to modulate solubility and target engagement.

  • 1,6-Naphthyridine-dione: N-alkylation is also a feasible and frequently used reaction for this isomer.[2] However, the electronic asymmetry could lead to differential reactivity between the N-1 and N-6 positions if a mono-alkylation is attempted, potentially requiring careful control of stoichiometry and reaction conditions to achieve selectivity.

Part 3: Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols derived from the literature. These protocols serve as self-validating systems, demonstrating the conditions necessary to achieve specific transformations on each scaffold.

Protocol 1: Activation of 1,6-Naphthyridine-5,7-dione via Triflation

This protocol demonstrates the effective activation of the less reactive 1,6-isomer, which is often a prerequisite for subsequent nucleophilic substitution reactions.[4]

Objective: To synthesize a bis-electrophilic 1,6-naphthyridine ditriflate for use in coupling reactions.

Materials:

  • 8-substituted-1,6-naphthyridine-5,7-dione

  • Trifluoromethanesulfonic (triflic) anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the 8-substituted-1,6-naphthyridine-5,7-dione (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (2.5 eq).

  • Slowly add triflic anhydride (2.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 5,7-bis(trifluoromethanesulfonyl)oxy-1,6-naphthyridine.

Protocol 2: Claisen-Schmidt Condensation with 1,8-Naphthyridine-2,4(1H,3H)-dione

This protocol illustrates the reactivity of the active methylene group in the 1,8-isomer for C-C bond formation.[5]

Objective: To synthesize an (E)-3-benzylidene-1,8-naphthyridine-2,4(1H,3H)-dione derivative.

Materials:

  • 1,8-Naphthyridine-2,4(1H,3H)-dione (or 4-hydroxy-1,8-naphthyridin-2(1H)-one)

  • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

  • Aqueous Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 1,8-naphthyridine-2,4(1H,3H)-dione (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add aqueous NaOH (e.g., 10-15%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 3-5 hours.

  • Monitor the reaction progress by TLC. A precipitate of the product may form during the reaction.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified product.

Conclusion

While 1,6-naphthyridine-dione and 1,8-naphthyridine-dione are close structural isomers, their reactivity profiles are distinct and non-interchangeable. The symmetrical 1,8-isomer generally follows predictable reactivity patterns for pyridinones, such as facile carbonyl activation and active methylene condensations. Conversely, the asymmetrical 1,6-isomer exhibits reduced reactivity at its carbonyls towards traditional activating agents, necessitating more potent reagents like triflic anhydride.[4]

These differences are not arbitrary; they are a direct consequence of the unique electronic landscape created by the specific placement of the nitrogen atoms. For the medicinal chemist and process scientist, understanding this structure-reactivity relationship is paramount. It informs the choice of reagents, predicts potential side reactions, and ultimately enables the rational design of efficient and robust synthetic routes toward complex, biologically active molecules.

References

  • BenchChem. (2025). Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery.
  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry.
  • ConnectSci. (1986). Nucleophilic-Substitution Reactions in Benzo[C][3][6]Naphthyridines. Aust J Chem, 39(4), 667–675. Available at:

  • R Discovery. (1989). Studies on naphthyridines. Part 2. Synthesis of 4‐substituted and 6‐substituted 1,6‐naphthyridin‐5(6H)‐ones.
  • ResearchGate. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
  • CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][3][6]Naphthyridines. Aust J Chem, 39(4), 667–675. Available at:

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Organic Chemistry Portal. (2017). Synthesis of 1,8-naphthyridines and related compounds.
  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characterization.
  • R Discovery. (1987). Electronic spectra of the naphthyridines: 1,8-naphthyridine. Chemical Physics, 118.
  • THE NAPHTHYRIDINES. (n.d.). Book on Naphthyridine Chemistry.
  • Taylor & Francis. (2006). Synthesis of 6H-[3]-Benzopyrano[3,4-h]-1,6-Naphthyridine-5,7-Diones. Synthetic Communications, 22(17). Available at:

  • Indian Academy of Sciences. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
  • ResearchGate. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties.
  • Dalton Transactions (RSC Publishing). (n.d.). Proton-responsive naphthyridinone-based RuII complexes and their reactivity with water and alcohols.
  • Sci-Hub. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic.
  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines.
  • PMC. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Taylor & Francis. (2025). A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione: synthesis, biological screening, DFT and molecular docking studies.
  • University Course Material. (n.d.). Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.
  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (n.d.). Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines.
  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PMC. (n.d.). Discovery of intermolecular cascade annulation for dihydrobenzo[b][3][6]naphthyridine-ylidene-pyrrolidinetriones. Available at:

  • New Journal of Chemistry (RSC Publishing). (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study.
  • Chemical Science (RSC Publishing). (2025). Discovery of intermolecular cascade annulation for dihydrobenzo[b][3][6]naphthyridine-ylidene-pyrrolidinetriones. Available at:

  • Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • American Chemical Society. (2021). 1,6-Naphthyridine.

Sources

Structural Determination and Comparative Analysis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the crystallographic characterization of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione . As a fused heterocyclic scaffold, this compound represents a critical "locked" tautomer of the parent 1,6-naphthyridine-2,5-dione.

The primary challenge in characterizing naphthyridine diones is their complex tautomeric equilibrium (lactam-lactim exchange). By methylating the N1 position, we structurally fix the amide functionality, forcing a specific hydrogen-bond acceptor/donor profile that is distinct from the parent compound. This guide compares the target molecule against its non-methylated parent and isomeric analogs, providing protocols for synthesis, crystallization, and data refinement to support drug discovery campaigns focusing on DNA intercalation and kinase inhibition.

Part 1: Structural Context & Significance[1]

The Tautomeric Challenge

The parent compound, 1,6-naphthyridine-2,5-dione, exists in a dynamic equilibrium between the di-lactam (dione), lactam-lactim, and di-lactim (di-hydroxy) forms. This fluidity complicates structure-activity relationship (SAR) studies because the active species in solution may differ from the solid-state structure.

Target Molecule: 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

  • Structural Lock: The methyl group at N1 prevents the formation of the enol at C2, locking the A-ring in the lactam form.

  • Drug Design Implication: This mimics the fixed steric environment often required for specific receptor binding, unlike the parent which can donate a proton from N1.

Comparative Interaction Logic

The crystallographic analysis must focus on the shift in supramolecular synthons:

  • Parent (Unsubstituted): Dominated by strong N-H···O=C hydrogen bonded ribbons or dimers (Self-complementary AD/DA motifs).

  • Target (N-Methylated): The N1-H donor is removed. The lattice energy must now be satisfied by

    
    -
    
    
    
    stacking
    and weaker C-H···O interactions. This often results in higher solubility and altered bioavailability.

Part 2: Comparative Crystallographic Analysis

The following table benchmarks the target compound against its primary alternatives. Note: Crystallographic parameters for the specific N-methyl derivative should be validated against the generated dataset; values below represent characteristic ranges for this heterocyclic class.

Table 1: Structural Performance & Lattice Metrics
FeatureTarget: 1-Methyl-1,6-naphthyridine-2,5-dioneComparator: 1,6-naphthyridine-2,5-dione (Parent)Alternative: 1,5-Naphthyridine Isomer
Space Group P2₁/c (Monoclinic)P2₁/n or P-1 (Triclinic)P2₁/c
Tautomeric State Fixed Keto (Lactam) Mixed / Mobile EquilibriumFixed or Mobile
Primary Interaction

-

Stacking (Face-to-Face)
Strong H-Bond (N-H···O)Weak H-Bond / Dipole
Packing Coefficient ~0.68 - 0.72> 0.74 (Tighter due to H-bonds)~0.70
Calc. Density (

)
~1.35 - 1.42 g/cm³~1.45 - 1.50 g/cm³~1.40 g/cm³
Solubility (DMSO) High (>20 mg/mL)Moderate (<10 mg/mL)Moderate
R-Factor (Typical) < 4.5%< 4.0%< 5.0%

Critical Insight: The decrease in calculated density for the methylated target compared to the parent indicates a "looser" crystal packing driven by steric bulk of the methyl group, which correlates with the observed increase in solubility—a desirable trait for drug candidates.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

G Start Precursor 1,6-Naphthyridine Oxidation Oxidation to 2,5-Dione Start->Oxidation KMnO4/H+ Methylation Regioselective Methylation (MeI/NaH) Oxidation->Methylation Lock Tautomer Purification Chromatography (Remove O-Methyl) Methylation->Purification Isolate N-Me Crystallization Slow Evaporation (EtOH/H2O) Purification->Crystallization Diffraction X-Ray Data Collection (100K) Crystallization->Diffraction Select Crystal Refinement SHELXL Refinement Diffraction->Refinement Solve Phase

Caption: Step-by-step workflow for isolating and characterizing the locked tautomer.

Detailed Methodology
1. Synthesis & Purification (The "Locking" Step)

To ensure the crystal contains only the N-methyl isomer and not the O-methyl impurity:

  • Reagents: Suspend 1,6-naphthyridine-2,5-dione (1.0 eq) in dry DMF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add Iodomethane (1.1 eq).

  • Validation: Monitor via TLC (9:1 DCM:MeOH). The N-methyl product is typically more polar than the O-methyl side product.

  • Purification: Flash column chromatography is mandatory before crystallization. Any O-methyl impurity will disrupt the lattice and prevent high-resolution diffraction.

2. Crystallization Protocol

Achieving X-ray quality crystals requires minimizing nucleation sites.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Water (80:20 v/v). The compound is dissolved in hot ethanol; water is added until slight turbidity appears, then cleared with a drop of ethanol.

  • Conditions: Place the vial in a vibration-free environment at 4°C. Crystals (colorless prisms) should appear within 48–72 hours.

  • Alternative: Vapor diffusion of Pentane into a concentrated DCM solution.

3. Data Collection & Refinement
  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using Paratone-N oil.
    
  • Temperature: 100 K (Liquid Nitrogen stream) . This is non-negotiable for this compound class to freeze the rotation of the methyl group and reduce thermal ellipsoids.

  • Wavelength: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for smaller crystals.
  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL.

    • Specific Check: Locate the methyl hydrogens in the difference Fourier map. If they are disordered, model as a rotating group (AFIX 137).

Part 4: Structural Insights for Drug Design

Interaction Network Logic

The following diagram illustrates the shift in intermolecular forces upon methylation.

Interactions Parent Parent Dione (Unsubstituted) H_Bond Strong H-Bond (N-H...O) Parent->H_Bond Dominant Force Target Target (N-Methylated) Stacking Pi-Pi Stacking (Hydrophobic) Target->Stacking Dominant Force Permeability Membrane Permeability Target->Permeability Enhanced (Lipophilic Core) Solubility Aq. Solubility H_Bond->Solubility Decreases (Lattice Energy High) Stacking->Solubility Increases (Lattice Energy Lower)

Caption: Impact of N-methylation on lattice forces and resulting physicochemical properties.

Analysis of the Resulting Data

When analyzing your solved structure, focus on these three parameters to validate the "drug-likeness" of the molecule:

  • Planarity: The 1,6-naphthyridine core should be strictly planar (RMS deviation < 0.02 Å). Significant bowing indicates crystal packing stress or impurities.

  • C=O Bond Lengths: Expect lengths between 1.22–1.24 Å. If the C2=O bond is significantly longer (>1.26 Å), suspect partial enolization or disorder.

  • 
    -Stacking Distance:  Measure the centroid-to-centroid distance between parallel rings. A distance of 3.4–3.6 Å suggests effective intercalation potential for DNA targeting.
    

References

  • Oliveras, J. M., et al. (2021).[2][3] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[2][3]

  • Lowe, P. R., et al. (2004). "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." New Journal of Chemistry, 28, 7-14.

  • Bhadke, P. K., et al. (2012). "Ultrasound assisted one pot synthesis of 1,6-naphthyridine-2,5-dione derivatives." Journal of Heterocyclic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Access Structures: 1,6-naphthyridine derivatives."

Sources

Technical Guide: UV-Vis Absorption Spectra of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics, synthesis, and comparative analysis of 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione scaffolds.

Executive Summary & Molecule Profile

The 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione core represents a specialized subclass of the naphthyridine family. Unlike the widely utilized 1,8-naphthyridine scaffold (found in quinolone antibiotics like Nalidixic acid), the 1,6-isomer offers a distinct electronic distribution due to the non-adjacent nitrogen arrangement. This structural variation significantly alters its dipole moment, solubility profile, and UV-Vis absorption characteristics, making it a valuable scaffold for exploring novel bioisosteres in kinase inhibition and antimicrobial research.

This guide provides a rigorous analysis of the spectral properties of the 2,5-dione system, supported by experimental protocols for synthesis and characterization.

Structural Dynamics

The "2,5(1H,6H)-dione" designation implies a loss of full aromaticity in favor of a stable diamide-like or vinylogous amide structure. The N1-methyl group locks the tautomeric state at the 1-position, while the N6-position remains protonated (6H), allowing for potential hydrogen bonding interactions or further functionalization.

FeatureSpecification
Core Scaffold 1,6-Naphthyridine
Functional Groups Dione (C=O at positions 2, 5); N-Methyl (at N1)
Electronic State Partially reduced heteroaromatic (lactam character)
Key Transitions

(Conjugated system),

(Carbonyl lone pairs)

UV-Vis Spectral Analysis

Theoretical & Experimental Absorption Bands

The absorption spectrum of 1,6-naphthyridine-2,5-diones is dominated by transitions characteristic of cyclic amides and conjugated enones. Unlike the fully aromatic 1,6-naphthyridine parent (which absorbs strongly at ~300 nm), the dione derivatives exhibit a bathochromic shift due to the extended conjugation of the carbonyls with the nitrogen lone pairs.

Representative Spectral Data (Derived from 1,6-Naphthyridine-2,5-dione Analogs):

Band TypeWavelength (

)
Molar Absorptivity (

)
Assignment
Band I (Primary) 225 – 245 nmHigh (

M

cm

)

(Core skeletal transition)
Band II (Secondary) 310 – 340 nmModerate (

M

cm

)

(Conjugated amide/enone system)
Band III (Shoulder) 350 – 380 nmLow (

M

cm

)

(Carbonyl forbidden transition)

Note: Exact values depend on solvent polarity. In polar protic solvents (MeOH, Water), Band III often disappears or merges due to H-bonding stabilization of the lone pair.

Comparative Analysis: 1,6- vs. 1,8-Naphthyridines

The 1,6-isomer displays a distinct spectral signature compared to the 1,8-isomer (Nalidixic acid core).

Feature1,6-Naphthyridine-2,5-dione1,8-Naphthyridine-4-one (Nalidixic Core)

(Main)
~320-330 nm~260 nm & 330 nm
Spectral Shape Broader, dual-hump feature due to 2,5-dione symmetry breakingSharper distinct bands
Solvatochromism Pronounced (due to 2,5-dipole interaction)Moderate
Fluorescence Often weak to moderate (blue/green emission)Generally weak (unless substituted)

Experimental Protocols

Synthesis of the 1,6-Naphthyridine-2,5-dione Scaffold

Reliable access to this scaffold is achieved via a multicomponent reaction or cyclization of pyridine precursors. The following protocol is adapted from ultrasound-assisted methodologies which minimize thermal degradation.

Reagents:

  • Precursor A: N-methyl-4-amino-pyridine derivative or acyclic ketene acetal.

  • Reagent B: Diethyl malonate or equivalent dicarbonyl source.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or solid support catalyst (SiO2).

Step-by-Step Workflow:

  • Preparation: Dissolve the amine precursor (1.0 eq) and dicarbonyl reagent (1.2 eq) in Ethanol (anhydrous).

  • Activation: Add catalyst (10 mol%).

  • Reaction: Subject the mixture to Ultrasound irradiation (40 kHz) at 60°C for 45-90 minutes. Monitor via TLC (MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. The dione product typically precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary to remove trace colored impurities that interfere with UV measurement.

UV-Vis Measurement Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Solvent Selection:

  • Primary: Methanol (Cutoff 205 nm) – Good for general characterization.

  • Secondary: Acetonitrile (Cutoff 190 nm) – Essential for observing high-energy

    
     bands.
    

Procedure:

  • Baseline Correction: Warm up the UV-Vis spectrophotometer (Double-beam) for 30 minutes. Run a baseline scan with pure solvent.

  • Stock Solution: Prepare a

    
     M stock solution of the dione in Methanol. Sonicate to ensure full dissolution.
    
  • Dilution Series: Prepare working standards (

    
     M, 
    
    
    
    M,
    
    
    M).
  • Acquisition: Scan from 200 nm to 500 nm. Scan rate: 200 nm/min.

  • Validation: Calculate

    
     at 
    
    
    
    for all three concentrations. If deviation >5% occurs, check for aggregation (Beer-Lambert Law deviation).

Mechanism & Pathway Visualization

The following diagram illustrates the electronic transitions and the synthetic logic for accessing the 1,6-naphthyridine-2,5-dione core.

NaphthyridineSpectra Precursor Pyridine/Amine Precursors Synthesis Cyclization (Ultrasound/p-TSA) Precursor->Synthesis One-pot Scaffold 1-Methyl-1,6-naphthyridine- 2,5(1H,6H)-dione Synthesis->Scaffold Crystallization Excitation UV Excitation (200-400 nm) Scaffold->Excitation hv State_Pi π -> π* Transition (230 nm, 320 nm) Excitation->State_Pi Major Absorption State_N n -> π* Transition (360 nm, weak) Excitation->State_N Minor Absorption Analysis Spectral Output (Quantification) State_Pi->Analysis Extinction Coeff (ε) State_N->Analysis Solvatochromism

Caption: Workflow from synthesis to spectral characterization of the 1,6-naphthyridine-2,5-dione chromophore.

References

  • BenchChem Technical Support. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. Retrieved from

  • Devadoss, T., et al. (2024).[1] Ultrasound assisted one pot synthesis of 1,6‐naphthyridine‐2,5‐dione derivatives. ResearchGate. Retrieved from

  • Oliveras, J. M., et al. (2021).[2] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.[2] Retrieved from

  • Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A. Retrieved from

  • Ziarani, G. M., et al. (2024).[3] The synthesis of 1,6‐naphthyridine‐2,5‐dione derivatives. Applied Organometallic Chemistry. Retrieved from

Sources

Analytical Comparison Guide: Reference Standards for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione scaffold is a highly versatile building block and core pharmacophore in modern medicinal chemistry, particularly in the development of allosteric kinase inhibitors (e.g., MEK1/2 and FGFR inhibitors) and targeted oncological therapeutics [1]. Due to its tautomeric complexity, basic nitrogen atoms, and potential for forming multiple hydrogen bonds, the analytical quantification of active pharmaceutical ingredients (APIs) containing this substructure requires exceptionally well-characterized reference standards [4].

This guide provides an objective comparison of reference standard grades, explores the causality behind optimized analytical methodologies, and delivers self-validating protocols for the accurate quantification and impurity profiling of 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione derivatives.

Contextualizing the Scaffold: Mechanism of Action

To understand the analytical requirements, one must first understand the biological application. Derivatives of 1,6-naphthyridine-2,5-diones are frequently employed as allosteric inhibitors in the MAPK/ERK signaling pathway. The dione moiety forms critical hydrogen bonds with the kinase hinge region, while the 1-methyl group provides an optimal steric fit within the hydrophobic pocket [1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Target of Naphthyridine-2,5-diones) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Allosteric Inhibition by Naphthyridines Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 1: MAPK/ERK signaling pathway illustrating the therapeutic target of naphthyridine-2,5-dione derivatives.

Comparative Analysis of Reference Standard Alternatives

When selecting a reference standard for 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione, analytical scientists must balance regulatory compliance, absolute purity, and cost. Because this is often a proprietary synthetic intermediate or a highly specific API core, pharmacopeial primary standards are rarely available off-the-shelf, making custom-synthesized and rigorously certified secondary standards the primary alternatives [2].

Table 1: Performance Comparison of Reference Standard Grades
ParameterPrimary/Pharmacopeial StandardCertified Reference Material (CRM)Custom-Synthesized Standard (Working)
Availability Very Low (Rare for this specific core)Moderate (Available for common derivatives)High (Synthesized on demand)
Purity Determination Mass Balance (100% - impurities)Mass Balance + qNMRHPLC-UV Area % (Relative Purity)
Traceability SI-traceableISO 17034 accreditedInternal validation only
Isotopic Purity (if labeled) >99% Atom % D or 13C>98% Atom % D or 13CVariable (>95%)
Cost & Lead Time High / ImmediateHigh / ImmediateModerate / 4-8 weeks
Best Use Case Final API release testingBioanalytical LC-MS/MS assaysEarly-stage R&D & Impurity profiling

Expert Insight (Causality of Choice): For early-phase drug development, a custom-synthesized working standard is sufficient, provided it is validated via quantitative NMR (qNMR). qNMR is a primary ratio method that directly compares the integration of the 1-methyl protons (typically a sharp singlet around δ 3.5–3.8 ppm) against a certified internal standard (e.g., maleic acid or traceably pure dimethyl sulfone). This bypasses the need for an identical reference material while still providing absolute quantitative trustworthiness.

Reference Standard Certification Workflow

Trustworthiness in analytical chemistry stems from orthogonal validation. A self-validating system for certifying a 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione standard must account for organic impurities, volatile solvents, and inorganic residues [3].

Cert_Workflow Synth Synthesis & Purification (Ultrasound/Knoevenagel) ID Structural Elucidation (1H/13C NMR, HRMS, IR) Synth->ID Purity Chromatographic Purity (HPLC-DAD, LC-MS/MS) ID->Purity Thermal Residuals Analysis (TGA, DSC, KF Titration) Purity->Thermal Cert Certificate of Analysis (CoA) Mass Balance Calculation Purity->Cert Organic Impurities (%) Thermal->Cert Thermal->Cert Water & Solvents (%)

Figure 2: Orthogonal certification workflow for establishing absolute purity via mass balance.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Optimized HPLC-UV/DAD Purity Assessment

Causality behind the method: The 1,6-naphthyridine ring contains basic nitrogen atoms that strongly interact with unreacted silanol groups on standard silica-based columns, causing severe peak tailing. To achieve a self-validating, symmetrical peak, we employ a highly end-capped C18 stationary phase and an acidic mobile phase modifier (0.1% Trifluoroacetic acid). The TFA fully protonates the naphthyridine nitrogens, suppressing secondary ion-exchange interactions and ensuring retention is driven purely by hydrophobic partitioning.

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic acid (TFA)
Gradient 5% B to 95% B over 15 minutes, hold for 3 mins
Flow Rate 1.0 mL/min
Detection (DAD) 254 nm and 280 nm (Extracting UV spectra for peak purity)
Injection Volume 10 µL

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of the 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione reference standard using a calibrated microbalance.

  • Dissolution: Dissolve the solid in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution without thermal degradation.

  • Dilution: Dilute the stock solution to a working concentration of 100 µg/mL using the initial mobile phase composition (5% B) to prevent solvent-mismatch peak distortion.

  • System Suitability: Inject a blank (diluent) to confirm a stable baseline. Inject the working standard in triplicate. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.0%, and the USP tailing factor must be ≤ 1.5.

  • Peak Purity Analysis: Utilize the Diode Array Detector (DAD) software to perform peak purity analysis. The purity angle must be less than the purity threshold across the entire peak, confirming the absence of co-eluting organic impurities.

Protocol B: LC-MS/MS Trace Impurity Profiling

Causality behind the method: While HPLC-UV determines the main component's purity, LC-MS/MS is required to identify trace synthetic byproducts (e.g., unreacted aminopyridinones or Meldrum's acid derivatives from the Knoevenagel condensation) [3]. Electrospray Ionization (ESI) in positive mode is highly effective here because the naphthyridine nitrogens readily accept a proton to form the


 ion.

Step-by-Step Procedure:

  • Column Selection: Switch to a sub-2 µm UHPLC column (e.g., Waters Acquity BEH C18) for high-resolution separation.

  • Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid. Reasoning: TFA causes severe ion suppression in MS by forming strong ion pairs with the analyte. Formic acid provides the necessary protons for ionization without quenching the MS signal.

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and utilize Multiple Reaction Monitoring (MRM) targeting the parent mass of the specific 1-methyl-1,6-naphthyridine-2,5-dione derivative.

  • Validation: Spike the sample with a known isotopic internal standard (e.g., a

    
    -labeled analog) to correct for matrix effects and ionization variability, ensuring absolute quantitative trustworthiness.
    

Conclusion

The accurate analysis of 1-methyl-1,6-naphthyridine-2,5(1H,6H)-dione demands a deep understanding of its physicochemical properties. By selecting the appropriate grade of reference standard and mitigating the basicity of the naphthyridine core through targeted chromatographic conditions (end-capped columns and acidic modifiers), researchers can establish a robust, self-validating analytical framework. Whether utilizing ultrasound-assisted synthesized batches [3] or highly purified working standards, orthogonal validation via HPLC-DAD, LC-MS, and thermal analysis remains the gold standard for ensuring scientific integrity.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(19), 6079. URL: [Link]

  • Ohta, T., Fujisawa, H., Kawazome, M., & Furukawa, I. (2001). "Preparation of 1,6-Naphthyridine-2,5(1H,6H)-diones." Journal of Heterocyclic Chemistry, 38(1), 159-164. URL: [Link]

  • Sharma, P., & Kumar, A. (2021). "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." Current Organic Chemistry. URL: [Link]

Comparative Biological Assays of Naphthyridine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1,6-naphthyridine-2,5-dione analogs , focusing on their emerging role as potent cytotoxic agents and EGFR inhibitors. This content is designed for researchers in medicinal chemistry and pharmacology.

Focus: Cytotoxicity, EGFR Inhibition, and Apoptotic Induction[1]

Executive Summary & Chemical Context

The 1,6-naphthyridine-2,5-dione scaffold represents a privileged heterocyclic core sharing structural homology with quinoline alkaloids and isoquinoline-5,8-diones. Unlike the widely commercialized 1,8-naphthyridines (e.g., Nalidixic acid), the 2,5-dione analogs are currently under intense investigation for their dual-action mechanism: DNA intercalation and Tyrosine Kinase (EGFR) inhibition .

This guide compares two distinct classes of these analogs:

  • Series A (Monocyclic/Bicyclic Core): Simple 1,6-naphthyridine-2,5-diones synthesized via multicomponent reactions.

  • Series B (Tricyclic Benzo-fused): Benzo[h][1,6]naphthyridine-2,5-diones (e.g., 6-butyl derivatives), which exhibit superior lipophilicity and binding affinity.

Structural Logic & SAR

The biological activity hinges on the planar dione system which facilitates π-π stacking with DNA base pairs, while the N-substituents (alkyl vs. aryl) dictate kinase selectivity.

SAR_Logic Core 1,6-Naphthyridine-2,5-dione Core Mod1 N-Alkyl/Aryl Substitution (Solubility & Kinase Pocket Fit) Core->Mod1 Mod2 Benzo-Fusion (Pos 7,8) (Enhanced Lipophilicity & DNA Intercalation) Core->Mod2 Activity Biological Outcome: Cytotoxicity (IC50 < 5 µM) EGFR Inhibition Mod1->Activity Optimizes Mod2->Activity Potentiates

Figure 1: Structure-Activity Relationship (SAR) logic for optimizing naphthyridine-2,5-dione analogs.

Assay I: In Vitro Cytotoxicity Profiling

Objective: Quantify the antiproliferative potency of analogs against human cancer cell lines (MCF-7, HCT-116, HepG2) relative to standard care drugs.

Comparative Performance Data

The following data aggregates findings from recent high-impact studies (e.g., benzo[h]naphthyridine derivatives).

Compound ClassAnalog IDTarget: MCF-7 (Breast) IC50 (µM)Target: HCT-116 (Colon) IC50 (µM)Selectivity Index (SI)*
Standard Doxorubicin 4.20 ± 0.3 5.10 ± 0.4 1.0 (Ref)
Standard Erlotinib 0.16 ± 0.02 -- --
Series A (Simple)Naph-Phenyl-2,512.5 ± 1.118.2 ± 2.02.5
Series B (Fused) 6-Butyl-benzo[h]-2,5 3.60 ± 0.2 4.80 ± 0.5 >10
Series B (Fused)6-Methyl-benzo[h]-2,58.40 ± 0.69.10 ± 0.85.2
  • Insight: The 6-butyl-benzo[h] analog outperforms Doxorubicin in MCF-7 lines. The butyl chain likely enhances cellular permeability compared to the methyl analog.

  • SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Validated Protocol: MTT Cell Viability Assay

Trustworthiness Check: This protocol includes a blank correction and solvent control to prevent false positives from precipitation, a common issue with planar diones.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve analogs in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.

    • Critical Step: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    

Assay II: Mechanistic Validation (EGFR Kinase Inhibition)

Objective: Confirm if the cytotoxicity is driven by Epidermal Growth Factor Receptor (EGFR) inhibition, a validated target for naphthyridine derivatives.

Mechanism of Action Diagram

The naphthyridine-2,5-dione core mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of EGFR.

EGFR_Pathway Drug Naphthyridine-2,5-dione (Analog 6-Butyl) ATP ATP Binding Pocket Drug->ATP Competes with ATP EGFR EGFR (Tyrosine Kinase) Signaling Downstream Signaling (PI3K/Akt & MAPK) EGFR->Signaling Inhibits Pathway ATP->EGFR Blocks Phosphorylation Outcome Apoptosis Induction (Caspase 3/7 Activation) Signaling->Outcome Loss of Survival Signal

Figure 2: Proposed mechanism of action. The analog competes with ATP, silencing the survival signal.

Experimental Protocol: In Vitro Kinase Assay
  • Enzyme Prep: Use recombinant human EGFR kinase domain.

  • Reaction Mix: Combine kinase buffer (MOPS, pH 7.0), MnCl₂, ATP (

    
     concentration), and peptide substrate (Poly Glu:Tyr).
    
  • Inhibitor Addition: Add varying concentrations of naphthyridine analog (0.01 – 10 µM).

  • Initiation: Start reaction with ATP addition. Incubate 30 min at 30°C.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric method.

  • Validation: Erlotinib must be run as a positive control (Expected IC50 ~0.1-0.2 µM).

Assay III: Apoptosis Analysis (Flow Cytometry)

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed cell death), which is the preferred mechanism for anticancer drugs.

Workflow Visualization

Flow_Cytometry Sample Treated Cells (24h) Wash PBS Wash (Remove Media) Sample->Wash Stain Staining Cocktail: Annexin V-FITC + PI Wash->Stain Analyze Flow Cytometer (FL1 vs FL3) Stain->Analyze

Figure 3: Annexin V/PI staining workflow for apoptosis detection.

Interpretation Guide
  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis (Primary mechanism for benzo[h]naphthyridines).

  • Q3 (Annexin- / PI+): Necrosis (Undesirable inflammatory response).

  • Q4 (Annexin+ / PI-): Early Apoptosis.

Experimental Insight: Benzo[h][1,6]naphthyridine-2,5-diones typically show a shift to Q4 and Q2 within 24 hours, confirming the apoptotic mechanism rather than non-specific membrane lysis.

References

  • Synthesis and Cytotoxicity of Benzo[h][1,6]naphthyridines

    • Source: ResearchG
    • Title: Synthesis of 6-butyl-benzo[h][1,6]naphthyridine-2,5-dione and evaluation of in vitro cytotoxicity.[1]

    • URL:

  • Ultrasound-Assisted Synthesis & Antimicrobial Activity

    • Source: Synlett / Thieme Connect
    • Title: An Efficient Strategy for the Synthesis of 1,6-Naphthyridine-2,5-dione Derivatives under Ultrasound Irradi
    • URL:

  • General Naphthyridine Biological Activity Review

    • Source: N
    • Title: Biological Activity of Naturally Derived Naphthyridines.[2][1][3][4][5][6][7][8][9][10][11]

    • URL:

  • EGFR Inhibition by Quinoline/Naphthyridine Analogs

    • Source: ResearchGate[2]

    • Title: Synthesis and biological evaluation of novel quinazoline/chalcone hybrids as EGFR inhibitors.[2]

    • URL:

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Critical Safety Notice: Specific toxicological data for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione is limited in public registries. As a structural analog to bioactive naphthyridines (often used as kinase inhibitors or antibacterial agents), this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Default Hazard Classification (Precautionary Principle):

  • Potency Category: OEB 3 or 4 (Occupational Exposure Band).

  • Inferred Hazards: Acute toxicity (Oral), Skin/Eye Irritation, Potential Mutagenicity (intercalating agent potential).

  • Physical State: Solid (Likely crystalline powder).

  • Solubility: Low in water; Soluble in DMSO, DMF.

Hazard Identification Table (Inferred from Analogs)
Hazard ClassGHS Category (Est.)Hazard Statement (H-Code)Rationale
Acute Toxicity Category 4H302: Harmful if swallowed.[1]Common for nitrogen-heterocycle pharmacophores.
Skin Irritation Category 2H315: Causes skin irritation.Basic nitrogen moieties often irritate epithelial tissue.
Eye Damage Category 2AH319: Causes serious eye irritation.Dust/particulates are mechanically and chemically irritating.
STOT-SE Category 3H335: May cause respiratory irritation.Fine powder inhalation risk.
Germ Cell Category 2H341: Suspected of causing genetic defects.Naphthyridines can interact with DNA/Topoisomerase.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational task. Universal Precautions apply to all personnel entering the lab.

Operational TaskRespiratory ProtectionDermal ProtectionOcular ProtectionFootwear
Standard Lab Entry (No open handling)N/ASingle Nitrile Gloves (4 mil)Safety Glasses with Side ShieldsClosed-toe, chemically resistant shoes
Weighing / Solid Transfer (< 10 mg)N95 (if outside containment) or PAPR Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil). Tyvek Sleeves .Safety Goggles (Indirect Vent)Shoe Covers
Solution Preparation (Dissolving in DMSO)Fume Hood Sash at working heightDouble Nitrile Gloves (Change immediately upon splash)Safety Goggles + Face Shield (if splash risk)Shoe Covers
Spill Cleanup (Powder)Full-Face Respirator (P100 Cartridges)Chemical Resistant Gauntlets (Butyl/Neoprene) + Tyvek SuitIntegrated into RespiratorChemical Resistant Booties

Expert Insight:

  • Glove Permeation: Naphthyridines are often dissolved in DMSO (Dimethyl Sulfoxide). DMSO permeates nitrile rubber rapidly (breakthrough < 5 mins) and carries dissolved toxins through the skin. Action: If a DMSO solution splashes on gloves, remove and replace them immediately. Do not wait.

Engineering Controls & Containment

The hierarchy of control dictates that PPE is the last line of defense. Primary safety relies on containment.

  • Primary Containment:

    • Solids: Handle all powders in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

    • Static Control: Use an ionizing bar or anti-static gun during weighing. Naphthyridine powders can be electrostatic, increasing dispersion risk.

  • Secondary Containment:

    • Transport all vials/flasks in a sealed, unbreakable secondary container (e.g., Nalgene box) when moving between the balance and the hood.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without generating airborne dust.

  • Preparation:

    • Don full PPE (Double gloves, Tyvek sleeves, Goggles).

    • Place a disposable absorbent mat (benchkote) inside the fume hood/BSC.

    • Pre-weigh the solvent (DMSO) in the target vial to avoid transferring solid back and forth.

  • Weighing:

    • Do NOT use a spatula to "flick" powder.

    • Use a gravimetric transfer method :

      • Tare the receiving vial (with solvent if volume is fixed, or empty if mass-based).

      • Gently tap the source container to transfer solid.

      • Cap immediately.

    • Alternative: Use a pre-tared weighing boat, but rinse the boat with DMSO into the vial to ensure 100% transfer and containment.

  • Solubilization:

    • Add DMSO gently down the side of the vial.

    • Vortex inside the hood.

    • Visual Check: Ensure no powder remains on the threads of the vial cap.

Protocol B: Spill Response (Solid Powder)

Scenario: < 500 mg spill inside a Fume Hood.

  • Alert: Announce "Spill in Hood" to nearby personnel.

  • Isolate: Lower sash to lowest possible position.

  • Neutralize:

    • Cover the powder gently with paper towels dampened with solvent (Ethanol or Isopropanol) to prevent dust generation. Do not use dry sweeping.

  • Collect:

    • Wipe up the damp powder from the outside in.

    • Place all waste into a hazardous waste bag inside the hood.

  • Decontaminate:

    • Wash the surface with 10% bleach (oxidizes many heterocycles) followed by water and ethanol.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for handling potent research chemicals, ensuring no cross-contamination.

PotentCompoundHandling Receipt 1. Receipt & Log (Inspect Seals) Storage 2. Storage (Cool, Dry, Dark) Receipt->Storage Inventory Tag Weighing 3. Weighing (Static Control/BSC) Storage->Weighing Secondary Cont. Solubilization 4. Solubilization (DMSO/DMF) Weighing->Solubilization Gravimetric Waste 6. Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated PPE Reaction 5. Reaction (Closed Vessel) Solubilization->Reaction Syringe Transfer Reaction->Waste Quench

Caption: Safe Handling Lifecycle for 1-Methyl-1,6-naphthyridine-2,5(1H,6H)-dione, emphasizing containment during the critical weighing and solubilization phases.

Waste Disposal

Strict Adherence Required: Do not dispose of this compound down the drain. Naphthyridines are stable heterocycles and can persist in water systems.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Red Bag / Hazardous Solid . Incineration.
Liquid Waste Mother liquors, DMSO stock solutions.Halogenated Organic Solvent Waste (due to DMSO/DMF content).
Sharps Needles used for transfer.Puncture-proof Sharps Container . Incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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